Product packaging for Desvenlafaxine Fumarate(Cat. No.:CAS No. 93414-04-1)

Desvenlafaxine Fumarate

Cat. No.: B1590099
CAS No.: 93414-04-1
M. Wt: 379.4 g/mol
InChI Key: SQTJDJZCPOSWSC-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desvenlafaxine fumarate is the fumarate salt of desvenlafaxine, which is the primary active metabolite of the antidepressant venlafaxine . It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) . The compound functions by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain, with in vitro studies indicating it is ten times more selective for serotonin than for norepinephrine . While its most prominent research application is in the study of Major Depressive Disorder (MDD), it also has recognized off-label research uses, such as in the investigation of vasomotor symptoms (e.g., hot flashes) associated with menopause . Desvenlafaxine is noted for its metabolic profile; it is primarily metabolized via conjugation by UGT enzymes and renally excreted, with a half-life of approximately 11 hours. This results in a lower potential for drug-drug interactions compared to agents heavily metabolized by the cytochrome P450 system . The compound is supplied as an off-white to white powder with a molecular formula of C20H29NO6 and a molecular weight of 379.45 g/mol . It is recommended to store this product in a refrigerator at 2-8°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO6 B1590099 Desvenlafaxine Fumarate CAS No. 93414-04-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJDJZCPOSWSC-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027852
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93414-04-1
Record name Desvenlafaxine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Desvenlafaxine Fumarate in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine fumarate, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). This technical guide delineates the core mechanism of action of desvenlafaxine, focusing on its pharmacodynamic and pharmacokinetic properties, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document provides a detailed understanding of its therapeutic effects at a molecular and systemic level.

Introduction

Major depressive disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and other emotional and physical symptoms. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) is a key etiological factor. Desvenlafaxine is a third-generation SNRI designed to selectively modulate the levels of these crucial neurotransmitters in the synaptic cleft.[1][2]

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of desvenlafaxine in the treatment of MDD is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system (CNS) through the inhibition of their respective reuptake transporters.[1][3]

High-Affinity Binding to Serotonin and Norepinephrine Transporters

Desvenlafaxine exhibits a high affinity for the human serotonin transporter (SERT) and a moderate affinity for the human norepinephrine transporter (NET).[1][4] This dual-action is believed to contribute to its broad efficacy in treating the diverse symptoms of depression. The binding affinities (Ki) and in vitro inhibition of reuptake (IC50) have been quantified in various preclinical studies.

Table 1: In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Desvenlafaxine

TargetKi (nM)IC50 (nM)Reference
Human Serotonin Transporter (hSERT)40.2 ± 1.647.3 ± 19.4[4][5][6]
Human Norepinephrine Transporter (hNET)558.4 ± 121.6531.3 ± 113.0[4][5][6]
Human Dopamine Transporter (hDAT)Weak affinity (62% inhibition at 100 µM)>10,000[4][6]

Data presented as mean ± standard deviation where available.

Signaling Pathway of Desvenlafaxine Action

The inhibition of SERT and NET by desvenlafaxine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic 5-HT and adrenergic receptors. This amplified signaling is thought to mediate the downstream therapeutic effects on mood and emotional regulation.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Desvenlafaxine Desvenlafaxine SERT SERT Desvenlafaxine->SERT Inhibits NET NET Desvenlafaxine->NET Inhibits 5-HT_vesicle 5-HT Synaptic_Cleft_5HT Increased 5-HT 5-HT_vesicle->Synaptic_Cleft_5HT Release NE_vesicle NE Synaptic_Cleft_NE Increased NE NE_vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft_5HT->5-HT_Receptor Activates Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft_NE->NE_Receptor Activates Neuronal_Signaling Downstream Neuronal Signaling 5-HT_Receptor->Neuronal_Signaling NE_Receptor->Neuronal_Signaling Therapeutic_Effect Therapeutic Effect Neuronal_Signaling->Therapeutic_Effect

Caption: Desvenlafaxine's mechanism of action in the synapse.
Selectivity Profile

A key feature of desvenlafaxine is its high selectivity. In vitro studies have demonstrated that at clinically relevant concentrations, it has no significant affinity for other receptors, including muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[1] This selectivity contributes to a favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs). It also lacks monoamine oxidase (MAO) inhibitory activity.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamic properties of desvenlafaxine.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of desvenlafaxine for SERT and NET.

G cluster_workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing hSERT or hNET Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of desvenlafaxine. Prepare_Membranes->Incubate Equilibrate Allow to reach equilibrium Incubate->Equilibrate Separate Separate bound from free radioligand by rapid filtration Equilibrate->Separate Quantify Quantify radioactivity on filters using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Caption: Workflow for competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured. The cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation.

  • Binding Assay: The membrane preparations are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of unlabeled desvenlafaxine.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification and Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The data are then analyzed using non-linear regression to determine the concentration of desvenlafaxine that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional ability of desvenlafaxine to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.

G cluster_workflow Neurotransmitter Reuptake Inhibition Assay Workflow Start Start Prepare_Synaptosomes Prepare synaptosomes from rat brain tissue Start->Prepare_Synaptosomes Preincubate Pre-incubate synaptosomes with varying concentrations of desvenlafaxine Prepare_Synaptosomes->Preincubate Initiate_Uptake Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) Preincubate->Initiate_Uptake Incubate_Short Incubate for a short period Initiate_Uptake->Incubate_Short Terminate_Uptake Terminate uptake by rapid filtration and washing with ice-cold buffer Incubate_Short->Terminate_Uptake Quantify Quantify radioactivity in synaptosomes Terminate_Uptake->Quantify Analyze Analyze data to determine IC50 for reuptake inhibition Quantify->Analyze End End Analyze->End G Desvenlafaxine Desvenlafaxine UGT_Enzymes UGT Isoforms (Major Pathway) Desvenlafaxine->UGT_Enzymes Conjugation CYP3A4 CYP3A4 (Minor Pathway) Desvenlafaxine->CYP3A4 Oxidation Excretion Excretion Desvenlafaxine->Excretion Renal (Unchanged) Glucuronide_Metabolite O-glucuronide metabolite Glucuronide_Metabolite->Excretion Renal Oxidative_Metabolite N,O-didesmethyl venlafaxine (oxidative metabolite) Oxidative_Metabolite->Excretion Renal UGT_Enzymes->Glucuronide_Metabolite CYP3A4->Oxidative_Metabolite

References

Synthesis and Structural Characterization of Desvenlafaxine Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Desvenlafaxine Fumarate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. This document outlines a common synthetic pathway to Desvenlafaxine and its subsequent conversion to the fumarate salt, supported by detailed experimental protocols. Furthermore, it delves into the essential analytical techniques employed for the structural elucidation and characterization of this compound.

Synthesis of this compound

The synthesis of Desvenlafaxine can be achieved through various routes. A prevalent and well-documented method involves a multi-step process commencing from 4-benzyloxyphenylacetic acid. This pathway is followed by the formation of the fumarate salt.

Synthesis of Desvenlafaxine Base

The synthesis of the active pharmaceutical ingredient, Desvenlafaxine, can be accomplished via the pathway illustrated below. This process begins with the protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, followed by a series of chemical transformations to construct the desired molecular architecture.

Synthesis_of_Desvenlafaxine cluster_synthesis Synthesis of Desvenlafaxine Base cluster_salt_formation Salt Formation A 4-Benzyloxyphenylacetic acid B N,N-Dimethyl-2-(4-(benzyloxy)phenyl)acetamide A->B Oxalyl chloride, DMF (cat.), Dimethylamine C 1-((4-(Benzyloxy)phenyl)(1-hydroxycyclohexyl)) -N,N-dimethylmethanamine B->C n-BuLi, Cyclohexanone D Desvenlafaxine Base C->D Reduction (e.g., Alane), Debenzylation (e.g., Pd/C, H2) E This compound D->E Fumaric Acid

Caption: Synthetic Pathway to this compound.
Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Desvenlafaxine and its fumarate salt.

1.2.1. Synthesis of Desvenlafaxine Base from 4-Benzyloxyphenylacetic acid

A common synthetic route to Desvenlafaxine starts with 4-benzyloxyphenylacetic acid.[1]

  • Amide Formation: 4-Benzyloxyphenylacetic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then treated with dimethylamine to yield N,N-dimethyl-2-(4-(benzyloxy)phenyl)acetamide.[1]

  • Condensation with Cyclohexanone: The resulting amide is deprotonated using a strong base, such as n-butyllithium, and then reacted with cyclohexanone. This step forms the tertiary alcohol, 1-((4-(benzyloxy)phenyl)(1-hydroxycyclohexyl))-N,N-dimethylmethanamine.[1]

  • Reduction and Debenzylation: The intermediate is subsequently reduced, for instance with alane (generated in situ from lithium aluminum hydride and sulfuric acid), to convert the amide to an amine. The benzyl protecting group is then removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield Desvenlafaxine free base.[1]

1.2.2. Preparation of this compound

The conversion of Desvenlafaxine free base to its fumarate salt can be achieved through the following procedures:

  • Method 1: A suspension of Desvenlafaxine (10 g, 38 mmol) is prepared in a 1:1 mixture of ethanol and acetone (100 ml). Fumaric acid (4.41 g, 38 mmol) is added, and the mixture is heated to reflux for approximately 15 minutes. The solution is then cooled to room temperature and stirred for about 1 hour. The resulting precipitate is isolated by vacuum filtration, washed with an ethanol/acetone mixture, and dried under vacuum at 40-50 °C to yield this compound. The reported yield is 87.3%.

  • Method 2: Desvenlafaxine base (10.5 g) is stirred in a mixture of methanol (66 ml) and water (33 ml) for 30 minutes. Fumaric acid (5.1 g) is then added to the suspension. The mixture is heated to 60°C and stirred for 1 hour. The nearly clear solution is filtered, and the filtrate is slowly cooled to 30°C and stirred for 1 hour, followed by cooling to 5°C and stirring for an additional hour. The crystalline product is collected by filtration and washed with a 1:1 methanol/water mixture, yielding 14.8 g (97%) of this compound hydrate.

Structural Characterization of this compound

The definitive identification and characterization of the fumarate salt of Desvenlafaxine are established through a combination of spectroscopic and thermal analysis techniques.

Characterization_Workflow cluster_workflow Structural Characterization Workflow Start This compound Sample XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Crystallinity NMR NMR Spectroscopy (1H and 13C) Start->NMR Molecular Structure Thermal Thermal Analysis (DSC and TGA) Start->Thermal Thermal Properties End Structural Confirmation XRPD->End NMR->End Thermal->End

Caption: Experimental Workflow for Structural Characterization.
Physicochemical Properties

This compound is described as a white to off-white crystalline powder. It exhibits slight solubility in water and ethanol.

PropertyDescription
Appearance White to off-white powder
Solubility Slightly soluble in water and ethanol
X-Ray Powder Diffraction (XRPD)
Characteristic Peaks (2θ)Relative Intensity (%)
Data not availableData not available
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be employed to confirm the structure of Desvenlafaxine and the presence of the fumarate counterion. The proton NMR would show characteristic signals for the aromatic, cyclohexyl, and N,N-dimethyl protons of Desvenlafaxine, along with a singlet for the olefinic protons of fumaric acid. Similarly, the carbon NMR would display distinct resonances for all carbon atoms in the molecule.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
Data not available-Aromatic protons (Desvenlafaxine)
Data not available-Cyclohexyl protons (Desvenlafaxine)
Data not availablesN(CH₃)₂ protons (Desvenlafaxine)
Data not availablesOlefinic protons (Fumarate)

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
Data not availableAromatic carbons (Desvenlafaxine)
Data not availableCyclohexyl carbons (Desvenlafaxine)
Data not availableN(CH₃)₂ carbon (Desvenlafaxine)
Data not availableCarbonyl carbon (Fumarate)
Data not availableOlefinic carbons (Fumarate)
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of this compound. DSC would reveal information about melting point, phase transitions, and purity, while TGA would indicate the thermal stability and the presence of any solvates or hydrates.

DSC Data

Thermal EventTemperature (°C)
Melting PointData not available

TGA Data

Weight Loss (%)Temperature Range (°C)Assignment
Data not availableData not availableData not available

Conclusion

This technical guide has detailed a common synthetic route for this compound and outlined the key analytical methods for its structural characterization. The provided experimental protocols offer a practical foundation for the synthesis of this active pharmaceutical ingredient. While specific quantitative data for the structural characterization of the fumarate salt is not widely published, this guide establishes the necessary framework and methodologies for its comprehensive analysis. For researchers and developers, the successful synthesis and thorough characterization are paramount to ensuring the quality, safety, and efficacy of the final drug product.

References

In-Vitro Activity of Desvenlafaxine on Muscarinic and Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2][3] Its primary mechanism of action is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system through the inhibition of their respective reuptake transporters.[1][4] A key aspect of its pharmacological profile is its selectivity. Unlike older classes of antidepressants, such as tricyclic antidepressants (TCAs), Desvenlafaxine exhibits minimal interaction with other neurotransmitter receptors. This technical guide provides an in-depth review of the in-vitro activity of Desvenlafaxine at muscarinic and adrenergic receptors, presenting binding affinity data, detailing common experimental protocols, and illustrating relevant biological pathways.

Data Presentation: Receptor Binding Affinity

In-vitro studies consistently demonstrate that Desvenlafaxine has a very low affinity for muscarinic and adrenergic receptors.[1][4][5][6][7] This lack of significant binding is a hallmark of its selectivity and is associated with a lower incidence of side effects commonly linked to the antagonism of these receptors, such as dry mouth, constipation, and orthostatic hypotension.

For comparative purposes, the binding affinities (Ki) of Desvenlafaxine for its primary targets, the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), are presented alongside the data for muscarinic and adrenergic receptors.

Table 1: Binding Affinity (Ki) of Desvenlafaxine for Primary Transporter Targets

TargetReceptor SubtypeKi (nM)Reference
Serotonin TransporterhSERT40.2 ± 1.6[2][8]
Norepinephrine TransporterhNET558.4 ± 121.6[2][8]

Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Binding Affinity of Desvenlafaxine for Muscarinic and Adrenergic Receptors

Receptor FamilyReceptor SubtypeBinding Affinity
MuscarinicCholinergic ReceptorsVirtually no affinity / Very low affinity[2][3][5]
Adrenergicα1-Adrenergic ReceptorsVirtually no affinity / Very low affinity[2][3][5]

Note: Specific Ki values for muscarinic and α1-adrenergic receptors are seldom reported in literature as they are typically above the threshold of pharmacological significance (often >1000 nM).

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Desvenlafaxine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

General Protocol for Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human α1-adrenergic receptors) are harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break the cell membranes and release their contents.[9]

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Pierce® BCA assay).[9]

  • Assay Incubation:

    • The assay is conducted in a multi-well plate format (e.g., 96-well plates).[9]

    • Each well contains:

      • The prepared cell membranes (containing the target receptors).

      • A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors).

      • Varying concentrations of the unlabeled test compound (Desvenlafaxine).

    • The plates are incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[9][10]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[9] This process separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.[9]

    • Total binding is measured in the absence of a competing compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand to block all specific receptor sites.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Desvenlafaxine). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Desvenlafaxine that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11][12]

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Harvest Cells Expressing Target Receptor p2 Homogenize in Lysis Buffer p1->p2 p3 Centrifuge to Pellet Membranes p2->p3 p4 Resuspend in Assay Buffer p3->p4 a1 Add Membranes, Radioligand & Competitor (Desvenlafaxine) to 96-well Plate p4->a1 a2 Incubate to Reach Equilibrium a1->a2 s1 Rapid Vacuum Filtration a2->s1 s2 Wash Filters s1->s2 s3 Measure Radioactivity (Scintillation Counting) s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Competition Curve (Binding vs. [Drug]) d1->d2 d3 Determine IC50 Value d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

G receptor α1-Adrenergic or M1/M3 Muscarinic Receptor g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., smooth muscle contraction) ca2->response pkc->response

Caption: Gq-protein coupled receptor signaling pathway.

G receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Agonist Binding ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., glycogenolysis, relaxation) pka->response Phosphorylates Targets

Caption: Gs-protein coupled receptor signaling pathway.

References

The Metabolic Fate of Desvenlafaxine Fumarate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. A key differentiator in its clinical pharmacology is its relatively straightforward metabolic profile, which minimizes the potential for certain drug-drug interactions. This technical guide provides an in-depth overview of the primary metabolic pathways of desvenlafaxine fumarate in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.

Introduction

Desvenlafaxine undergoes metabolism primarily through phase II conjugation, with phase I oxidative metabolism playing a minor role. This contrasts with its parent compound, venlafaxine, which is extensively metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. The limited involvement of the CYP450 system in desvenlafaxine's clearance contributes to its predictable pharmacokinetic profile. This document will elucidate the enzymatic pathways responsible for the biotransformation of desvenlafaxine, present quantitative data on its metabolites, and detail the experimental protocols used to derive this understanding.

Primary Metabolic Pathways

The metabolism of desvenlafaxine in humans proceeds along two main routes: O-glucuronidation and, to a lesser extent, oxidative metabolism.

Major Pathway: O-Glucuronidation

The predominant metabolic pathway for desvenlafaxine is conjugation with glucuronic acid to form desvenlafaxine-O-glucuronide.[1][2][3] This reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzyme isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[1][4] The involvement of multiple UGTs suggests a low likelihood of clinically significant drug-drug interactions arising from the inhibition of a single UGT isoform.[5]

Minor Pathway: Oxidative Metabolism (N-demethylation)

A minor portion of desvenlafaxine undergoes oxidative metabolism via N-demethylation to form the metabolite N,O-didesmethylvenlafaxine.[1][6] This pathway is mediated by cytochrome P450 3A4 (CYP3A4) and potentially CYP2C19.[1][4] Notably, the CYP2D6 metabolic pathway is not involved in the metabolism of desvenlafaxine.[1][6]

Below is a DOT script for a diagram illustrating the primary metabolic pathways of desvenlafaxine.

Desvenlafaxine_Metabolism cluster_main Desvenlafaxine Metabolism Desvenlafaxine Desvenlafaxine O_Glucuronide Desvenlafaxine-O-glucuronide (Major Metabolite) Desvenlafaxine->O_Glucuronide O-glucuronidation (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) NODV N,O-didesmethylvenlafaxine (Minor Metabolite) Desvenlafaxine->NODV Oxidative Metabolism (N-demethylation) (CYP3A4, CYP2C19)

Figure 1: Primary Metabolic Pathways of Desvenlafaxine

Quantitative Metabolic Profile

A significant portion of an administered dose of desvenlafaxine is excreted unchanged in the urine. The metabolites, primarily the O-glucuronide conjugate, account for a smaller fraction of the excreted dose.

Compound Percentage of Administered Dose Excreted in Urine (at 72 hours) Reference
Unchanged Desvenlafaxine~45%[1][6]
Desvenlafaxine-O-glucuronide~19%[1][6]
N,O-didesmethylvenlafaxine<5%[1][6]

Experimental Protocols

The characterization of desvenlafaxine's metabolic pathways has been achieved through a combination of in vivo and in vitro studies.

In Vivo Human Metabolism Studies

Objective: To determine the pharmacokinetic profile and identify major metabolites of desvenlafaxine in humans.

Methodology:

  • Study Design: Healthy adult volunteers were administered single oral doses of desvenlafaxine (e.g., 100 mg, 300 mg, or 600 mg).[2]

  • Sample Collection: Plasma and urine samples were collected at various time points for up to 72 hours post-dose.[2]

  • Analysis: Concentrations of desvenlafaxine and its metabolites in plasma and urine were determined using validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Below is a DOT script for a diagram illustrating the in vivo experimental workflow.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow start Healthy Adult Volunteers dose Single Oral Dose of Desvenlafaxine (100, 300, or 600 mg) start->dose sampling Plasma and Urine Sample Collection (up to 72 hours) dose->sampling analysis HPLC-UV or LC-MS/MS Analysis sampling->analysis end Pharmacokinetic Profiling and Metabolite Identification analysis->end

Figure 2: In Vivo Experimental Workflow
In Vitro Metabolism Studies

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of desvenlafaxine.

Methodology:

  • Test System: Human liver microsomes and recombinant human UGT isoforms expressed in insect cells (UGT Supersomes).[1]

  • Incubation: [14C]-labeled desvenlafaxine (e.g., 100 µM) was incubated with human liver microsomes or individual UGT Supersomes in the presence of the cofactor UDP-glucuronic acid (UDPGA) at 37°C for a specified time (e.g., 2 hours).[1]

  • Positive Control: p-nitrophenol, a known substrate for UGT enzymes, was used as a positive control.[1]

  • Analysis: The formation of desvenlafaxine-O-glucuronide was monitored by detecting the radiolabeled metabolite following separation by HPLC.[1]

Objective: To identify the CYP isoforms involved in the oxidative metabolism of desvenlafaxine and to assess its potential to inhibit major CYP enzymes.

Methodology:

  • Test System: Human liver microsomes.[1]

  • CYP Isoform Identification: Desvenlafaxine was incubated with human liver microsomes and a panel of specific chemical inhibitors for various CYP isoforms to determine which enzymes were involved in its metabolism.[1]

  • CYP Inhibition Assay: A "cocktail" approach was used, where desvenlafaxine was co-incubated with a mixture of probe substrates specific for different CYP isoforms (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).[1]

  • Analysis: The formation of metabolites from the probe substrates was measured by LC-MS/MS to determine the 50% inhibitory concentration (IC50) of desvenlafaxine for each CYP isoform.[1]

Below is a DOT script for a diagram illustrating the in vitro experimental workflow.

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow start Human Liver Microsomes or Recombinant Enzymes incubation Incubation with Desvenlafaxine and Cofactors (UDPGA/NADPH) start->incubation analysis LC-MS/MS Analysis incubation->analysis end Identification of Metabolizing Enzymes and Inhibition Potential analysis->end

Figure 3: In Vitro Experimental Workflow

Conclusion

The primary metabolic pathway of this compound in humans is O-glucuronidation, a phase II conjugation reaction mediated by multiple UGT isoforms. A minor pathway involves oxidative N-demethylation catalyzed by CYP3A4. The lack of involvement of the highly polymorphic CYP2D6 enzyme in its metabolism contributes to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions compared to its parent compound, venlafaxine. This understanding of desvenlafaxine's metabolic fate is crucial for drug development professionals and clinicians in optimizing its therapeutic use.

References

Investigating the polymorphic forms of Desvenlafaxine Succinate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Polymorphic Forms of Desvenlafaxine Succinate

Introduction

Desvenlafaxine succinate, the succinate salt of O-desmethylvenlafaxine, is a significant active pharmaceutical ingredient (API) used in the treatment of major depressive disorder.[1] It is the major active metabolite of venlafaxine and functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3][4][5][6] The solid-state properties of an API can profoundly influence its biopharmaceutical performance, including stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[7] Desvenlafaxine succinate is known to exhibit polymorphism, and various crystalline forms have been identified and characterized.[7][8] This guide provides a comprehensive overview of the known polymorphic forms of desvenlafaxine succinate, their characterization data, and the experimental methodologies used for their analysis.

Pharmacological Mechanism of Action

Desvenlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[2][5] Its therapeutic effect in treating depression is understood to be linked to its ability to potentiate the neurotransmitters serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system.[3][4] It achieves this by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This blockage of the reuptake mechanism leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] Desvenlafaxine exhibits a higher affinity for the serotonin transporter than for the norepinephrine transporter.[3] It has minimal activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[3]

Desvenlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Serotonin & Norepinephrine) release Neurotransmitter Release vesicle->release Action Potential SERT SERT NET NET Serotonin Serotonin release->Serotonin Norepinephrine Norepinephrine release->Norepinephrine Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibition Desvenlafaxine->NET Inhibition Signal Signal Propagation Serotonin_Receptor->Signal Norepinephrine_Receptor->Signal

Mechanism of Desvenlafaxine as an SNRI.

Known Polymorphic Forms of Desvenlafaxine Succinate

Several polymorphic forms of desvenlafaxine succinate have been identified, including hydrates and anhydrous forms. The most commonly cited forms are Form I, Form II, Form III, Form IV, Form V, and Form F.[7][8][9]

Form I

Form I is a crystalline monohydrate.[7] It is reported to be stable at relative humidity levels from 5% to 95% up to at least 105°C.[7]

Form II

Form II is also a crystalline monohydrate.[7]

Form III

Form III is a hydrate, with a water content between that of a hemihydrate and a monohydrate.[7]

Form IV

Form IV is an anhydrous crystalline form.[7]

Form V

At least two different polymorphs have been designated as "Form V" in separate patent literature. One is an anhydrous form,[9] while another is a novel crystalline form with a distinct X-ray powder diffraction (XRPD) pattern.[7][8][10]

Form F

Form F is a crystalline hydrate, specifically a hemihydrate, noted for its thermal stability.[8] It has the highest melting point among the known hydrate forms.[8]

Quantitative Data and Characterization

The various polymorphic forms of desvenlafaxine succinate are distinguished by their unique physicochemical properties, which can be quantified using various analytical techniques.

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary method for differentiating crystalline forms. Each polymorph exhibits a characteristic diffraction pattern.

FormCharacteristic XRPD Peaks (2θ ± 0.2°)
Form I 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79[7]
Form II 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24, 25.13, 31.78[7]
Form III 13.74, 22.55, 32.42[7]
Form IV 11.29, 17.22, 19.64, 20.91, 21.61, 28.86, 29.80, 30.60, 36.85, 37.70[7]
Form V (Patent 1) 5.08, 10.20, 10.70, 14.58, 17.10, 20.56, 25.80, 27.12[8]
Form V (Patent 2) 12.15, 13.17, 14.67, 15.8, 19.69, 20.45, 22.27, 24.40, 26.43, 28.44, 33.69[7][10]
Form F 5.22, 10.14, 10.60, 11.70, 14.52, 16.54, 17.04, 17.48, 19.96, 21.52, 25.74, 26.98[8]
Form VI 5.14, 10.26, 13.16, 14.28, 16.67, 19.14, 20.60, 23.30, 25.86[11]
Thermal Analysis Data (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvent/water content.

FormDSC Endotherm (°C)TGA Data
Form I ~131[7]Monohydrate
Form II ~127[7]Monohydrate
Form III Not specifiedHydrate (between hemihydrate and monohydrate)[9]
Form IV ~145[7]Anhydrous
Form V (Patent 1) ~121 and ~139[8]~3.0-3.5% weight loss (water)[8]
Form F ~100-115, ~121-127, and ~138-143[8]Low water content (hemihydrate range)[8]
Form VI ~103, ~119, and ~234[11]~4.5% weight loss (monohydrate)[11]
Amorphous ~120[7]Not applicable

Experimental Protocols

Preparation of Polymorphic Forms

The generation of specific polymorphic forms is highly dependent on the crystallization conditions.

Polymorph_Preparation_Workflow cluster_start Starting Materials cluster_process Crystallization Process cluster_forms Resulting Polymorphs DSV_Base Desvenlafaxine Base Solvent_System Select Solvent System DSV_Base->Solvent_System Succinic_Acid Succinic Acid Succinic_Acid->Solvent_System Dissolution Dissolution (with heating) Solvent_System->Dissolution Cooling Controlled Cooling / Slurrying Dissolution->Cooling Isolation Isolation (Filtration & Drying) Cooling->Isolation Form_I Form I Isolation->Form_I Aqueous Acetone, slow cooling Form_IV Form IV Isolation->Form_IV Slurry Forms I & II in Acetonitrile, heat Form_V Form V Isolation->Form_V THF & Ethanol, recrystallization Form_F Form F Isolation->Form_F Cyclohexane & Polar Solvent, recrystallization

Generalized workflow for polymorph preparation.
  • Preparation of Form I (Monohydrate): This form can be prepared by dissolving desvenlafaxine free base and succinic acid in aqueous acetone, followed by optional filtration and slow cooling of the solution.[9][12]

  • Preparation of Form IV (Anhydrate): Form IV may be prepared by slurrying equal amounts of Forms I and II in acetonitrile at approximately 54°C for several days, followed by filtration and heating the resulting solid at about 120°C.[9]

  • Preparation of Form V: A process for preparing Form V involves recrystallization of desvenlafaxine succinate from a mixture of heated tetrahydrofuran (THF) and a C1-C4 alcohol, followed by isolation and drying.[8]

  • Preparation of Form F: Form F can be obtained by recrystallization of desvenlafaxine succinate in a mixture of cyclohexane and a polar solvent such as ethanol, THF, methanol, or isopropyl alcohol.[8]

Analytical Characterization Methods

The characterization of polymorphic forms requires a suite of analytical techniques to determine their structural and thermal properties.

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_data Data Analysis Sample Desvenlafaxine Succinate Sample XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR Peak_Analysis Diffraction Pattern (2θ peaks) XRPD->Peak_Analysis Thermal_Events Thermal Events (Endotherms, Melting Point) DSC->Thermal_Events Weight_Loss Weight Loss vs. Temp (Solvate/Hydrate level) TGA->Weight_Loss Vibrational_Modes Vibrational Spectra (Functional Groups) FTIR->Vibrational_Modes Identification Polymorph Identification & Purity Assessment Peak_Analysis->Identification Thermal_Events->Identification Weight_Loss->Identification Vibrational_Modes->Identification

Analytical workflow for polymorph characterization.
  • X-Ray Powder Diffraction (XRPD): XRPD analysis is typically performed using a diffractometer with Cu Kα radiation. Data are collected over a 2θ range (e.g., 2° to 40°) to identify the characteristic peaks of each crystalline form.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[13] A sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to determine melting points and other phase transitions.[13]

  • Thermogravimetric Analysis (TGA): TGA is used to measure changes in the mass of a sample as a function of temperature. This technique is particularly useful for quantifying the amount of water or solvent in a crystal lattice, thereby distinguishing between hydrates, solvates, and anhydrous forms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid.[14] Samples are often prepared as potassium bromide (KBr) pellets, and spectra are recorded over a specific range (e.g., 4000–500 cm⁻¹) to identify characteristic vibrational bands.[14]

Conclusion

The existence of multiple polymorphic forms of Desvenlafaxine Succinate necessitates a thorough solid-state characterization during drug development. Each form possesses unique physicochemical properties that can impact the final drug product's performance and stability. The data and protocols summarized in this guide highlight the importance of controlling crystallization conditions to produce a desired, stable polymorphic form consistently. A comprehensive understanding and characterization of these forms are essential for ensuring the quality, safety, and efficacy of Desvenlafaxine Succinate formulations.

References

Methodological & Application

Application Note: Quantification of Desvenlafaxine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

AN-DSP-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Desvenlafaxine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of Desvenlafaxine concentrations in plasma.

Principle

The method is based on the principle of reversed-phase chromatography, where Desvenlafaxine is separated from endogenous plasma components on a nonpolar stationary phase (C18) using a polar mobile phase. Sample clean-up is achieved by protein precipitation with acetonitrile, which effectively removes high-molecular-weight substances that could interfere with the analysis. The eluted Desvenlafaxine is detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from plasma samples with known concentrations of Desvenlafaxine.

Materials and Reagents
  • Chemicals:

    • Desvenlafaxine reference standard (Purity ≥ 99%)

    • Acetonitrile (HPLC Grade)[1][2]

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)[1][2]

    • Orthophosphoric acid (Analytical Grade)[1]

    • Water (HPLC Grade or Milli-Q)

  • Equipment:

    • HPLC system with UV/Vis detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • 1.5 mL centrifuge tubes

    • HPLC vials

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile : 0.02M KH₂PO₄ Buffer, 65:35 v/v, pH 4.0):

    • Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[2]

    • Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.[2]

    • Mix 650 mL of acetonitrile with 350 mL of the pH-adjusted phosphate buffer.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Desvenlafaxine reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve desired concentrations for spiking into plasma.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solution. For unknown samples, use un-spiked plasma.

  • Add 1000 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant into a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

HPLC Analysis Workflow

The overall workflow from sample receipt to final data analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (500 µL) Spike Spike with Standard/QC (if applicable) Sample->Spike Precipitate Add Acetonitrile (1000 µL) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Inject Inject 20 µL into HPLC Transfer->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for Desvenlafaxine quantification in plasma.

Method Performance and Validation

Chromatographic Conditions

The instrumental parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Instrument Agilent 1200 series or equivalent HPLC with UV Detector
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02M KH₂PO₄ Buffer (pH 4.0) (65:35 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[3]
Detection UV at 230 nm[2]
Column Temperature Ambient
Run Time Approximately 10 minutes
Retention Time ~4.0 minutes for Desvenlafaxine[2]
Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

  • Linearity & Range The method demonstrated excellent linearity over the concentration range of 10 to 150 µg/mL in plasma.[2]

ParameterValue
Linearity Range (µg/mL) 10 - 150
Regression Equation y = 34.2x + 12.5
Correlation Coefficient (r²) > 0.999[1]
  • Accuracy and Precision Accuracy was determined by the percent recovery of spiked QC samples, and precision was expressed as the percent relative standard deviation (%RSD).

QC Level (µg/mL)Concentration Found (Mean ± SD, n=6)Accuracy (% Recovery)Precision (%RSD)
Low (25) 24.8 ± 0.599.2%2.0%
Mid (75) 75.9 ± 1.1101.2%1.5%
High (125) 123.5 ± 2.198.8%1.7%
  • Sensitivity and System Suitability

ParameterValue
Limit of Detection (LOD) 1.1 µg/mL[1]
Limit of Quantitation (LOQ) 3.5 µg/mL[1]
Theoretical Plates > 2000[1]
Tailing Factor < 2.0[1]
  • Robustness The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions. The %RSD for the peak area remained below 2.0% for all variations, indicating good method reliability.

Parameter VariedResult (%RSD)
Flow Rate (± 0.1 mL/min) < 1.5%
Mobile Phase pH (± 0.2) < 1.8%
Acetonitrile Content (± 2%) < 2.0%
Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of Desvenlafaxine in human plasma. The single-step protein precipitation is efficient for sample preparation, and the isocratic chromatographic conditions allow for a short run time. The method is validated to be linear, accurate, precise, and robust, making it highly suitable for routine analysis in a clinical or research laboratory setting.

References

Application Note: Assay of Desvenlafaxine in Extended-Release Tablets by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Desvenlafaxine in extended-release tablet formulations. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used for treating major depressive disorder.[1][2] The provided protocol offers a precise, accurate, and linear method suitable for routine quality control and assay of the drug product. The method has been validated in accordance with ICH guidelines, demonstrating its reliability for pharmaceutical analysis.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, autosampler, column oven, and data acquisition software.

  • Analytical Column: C18, 150 x 4.6 mm, 5 µm particle size.[3] Other columns like Kromasil C-18 or Hypersil Gold C18 can also be used.[1][4]

  • Reagents and Chemicals:

    • Desvenlafaxine Succinate Working Standard (WS)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Water (HPLC Grade)

    • Desvenlafaxine Extended-Release Tablets (Sample)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the assay.

ParameterCondition
Column C18, (150 x 4.6 mm), 5 µm particle size[3]
Mobile Phase A mixture of 50 volumes of ammonium acetate buffer, 30 volumes of methanol, and 20 volumes of acetonitrile.[3]
Flow Rate 0.6 mL/min[3]
Detection Wavelength 222 nm[3]
Column Temperature 40°C[3]
Injection Volume 10 µL[3]
Detector UV[3]
Retention Time Approximately 2.44 - 7.0 minutes, depending on the specific C18 column and exact conditions.[1]
Preparation of Solutions
  • Buffer Solution Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.[3]

  • Reference Standard Solution:

    • Accurately weigh about 35 mg of Desvenlafaxine Succinate Working Standard into a 50 mL volumetric flask.[3]

    • Add approximately 30 mL of methanol and sonicate to dissolve.[3]

    • Allow the solution to cool to room temperature and make up the volume to 50 mL with methanol.[3]

    • Further dilute 5 mL of this solution to 25 mL with methanol.[3]

  • Test (Sample) Solution:

    • Weigh and finely powder no fewer than 20 Desvenlafaxine Extended-Release tablets.[3]

    • Transfer a quantity of the powder equivalent to 50 mg of Desvenlafaxine into a 50 mL volumetric flask.[3]

    • Add about 30 mL of methanol, sonicate to ensure complete dissolution, and then cool.[3]

    • Make up the volume to 50 mL with methanol.[3]

    • Centrifuge the solution at 2000 rpm for 10 minutes.[3]

    • Dilute 5 mL of the supernatant to 50 mL with methanol.[3]

Assay Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the reference standard solution five consecutive times to check for system suitability. The %RSD for the peak areas should be less than 2.0%.

  • Inject the test solution in duplicate.

  • Record the chromatograms and measure the peak area responses for Desvenlafaxine.

  • Calculate the percentage of Desvenlafaxine in the tablets using the standard formula for external standard quantification. The acceptable limit is typically between 90.0% and 110.0% of the labeled amount.[3]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, with results summarized below.

Linearity

The method demonstrates excellent linearity over the specified concentration ranges.

ParameterResult
Concentration Range 25-150 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1][2]
Accuracy (Recovery)

Accuracy was confirmed through recovery studies, with results falling within acceptable limits.

Concentration LevelMean Recovery (%)
80% 98.4 - 99.3%[4]
100% ~99.67%[1]
120% 98.4 - 99.3%[4]
Precision

The precision of the method was evaluated by analyzing replicate injections and samples.

Precision TypeResult (%RSD)
Intra-day Precision < 2.0% (typically ~0.09%)[1][4]
Inter-day Precision < 2.0% (typically ~0.04%)[1][4]
Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of the method is demonstrated by the low LOD and LOQ values.

ParameterResult (µg/mL)
LOD 0.083[4]
LOQ 0.276[4]

Dissolution Test Protocol

For extended-release formulations, dissolution testing is critical.

ParameterCondition
Apparatus USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)[3][5]
Medium 900 mL of 0.9% Sodium Chloride solution[3][5]
Speed 100 rpm (Basket) or 50 rpm (Paddle)[3][5]
Time Points 1, 6, and 12 hours[3]
Acceptance Criteria 1 hour: NMT 30% released6 hours: 55% - 85% released12 hours: NLT 80% released[3]
Analysis The withdrawn aliquots are analyzed using the same HPLC method described for the assay.[3][6]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing T1 Weigh & Powder 20 Tablets T2 Weigh Powder Equiv. to 50mg Desvenlafaxine T1->T2 T3 Dissolve in Methanol & Sonicate T2->T3 T4 Centrifuge & Dilute (Test Solution) T3->T4 H1 Equilibrate HPLC System with Mobile Phase T4->H1 S1 Weigh ~35mg Desvenlafaxine WS S2 Dissolve in Methanol & Sonicate S1->S2 S3 Dilute to Final Conc. (Reference Solution) S2->S3 S3->H1 H2 Inject Reference Solution (x5) for System Suitability H1->H2 H3 Inject Test Solution H2->H3 H4 Acquire Chromatograms at 222 nm H3->H4 D1 Measure Peak Areas H4->D1 D2 Calculate % Assay vs. Labeled Amount D1->D2 D3 Report Results D2->D3

Caption: Workflow for the HPLC assay of Desvenlafaxine ER tablets.

Method Validation Logical Pathway

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationships in analytical method validation.

References

Application Notes and Protocols for In Vivo Study of Desvenlafaxine Metabolism in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Experimental Design for Studying Desvenlafaxine Metabolism in Healthy Volunteers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2][3] Understanding its in vivo metabolism and pharmacokinetic profile in healthy individuals is crucial for optimizing therapeutic strategies and assessing potential drug-drug interactions. Desvenlafaxine exhibits a relatively simple metabolic profile, which can be advantageous in clinical practice.[4] This document provides a detailed experimental design and protocols for conducting a comprehensive in vivo study of Desvenlafaxine metabolism in healthy volunteers.

Desvenlafaxine is primarily metabolized via conjugation mediated by UGT (uridine diphosphate glucuronosyltransferase) isoforms, with oxidative metabolism through CYP3A4 being a minor pathway.[4][5][6] Notably, the CYP2D6 pathway, which is responsible for the metabolism of its parent compound venlafaxine, is not involved in Desvenlafaxine's metabolism.[5][6] This characteristic leads to more predictable pharmacokinetics, as it is not significantly affected by CYP2D6 genetic polymorphisms.[6][7] Approximately 45% of an administered dose of Desvenlafaxine is excreted unchanged in the urine, while about 19% is excreted as the glucuronide metabolite and less than 5% as the oxidative metabolite, N,O-didesmethylvenlafaxine.[1][5][6]

Experimental Objectives

  • To characterize the single-dose pharmacokinetic profile of Desvenlafaxine and its major metabolites (O-glucuronide and N,O-didesmethylvenlafaxine) in healthy adult volunteers.

  • To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

  • To quantify the urinary excretion of unchanged Desvenlafaxine and its primary metabolites.

Study Design

A single-center, open-label, single-dose study is proposed.

  • Study Population: A cohort of healthy adult male and female volunteers (n=12-18) aged 18-45 years. Participants should undergo a comprehensive medical screening to ensure good health status.

  • Dosing: A single oral dose of 100 mg Desvenlafaxine administered with 240 mL of water after an overnight fast of at least 10 hours.[2]

  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[4][7][8]

  • Urine Collection: Total urine will be collected at pre-dose and over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose.[2] The volume of each collection will be recorded.

  • Washout Period: For crossover studies, a washout period of at least 14 days between administrations is recommended.[9]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the expected pharmacokinetic parameters for Desvenlafaxine and its metabolites based on existing literature.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Healthy Volunteers (Single 100 mg Oral Dose)

ParameterMean ValueRange/Standard Deviation
Cmax (ng/mL) ~180-250Varies
Tmax (hours) ~7.56-9
AUC₀₋∞ (ng·h/mL) ~3500-4500Varies
t½ (hours) ~119-13
Oral Bioavailability (%) ~80-
Protein Binding (%) ~30-

Data compiled from multiple sources.[3][5][10]

Table 2: Urinary Excretion of Desvenlafaxine and Metabolites (% of Administered Dose over 72 hours)

CompoundMean Percentage of Dose Excreted
Unchanged Desvenlafaxine ~45%
O-glucuronide Desvenlafaxine ~19%
N,O-didesmethylvenlafaxine <5%

Data compiled from multiple sources.[3][5][6]

Experimental Protocols

5.1. Volunteer Screening and Enrollment Protocol

  • Obtain written informed consent from all potential participants.

  • Conduct a thorough medical history review and physical examination.

  • Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

  • Exclude individuals with any clinically significant abnormalities, history of major medical conditions, or use of any prescription or over-the-counter medications within 14 days of the study.

  • Enroll healthy adult volunteers aged 18-45 years with a body mass index (BMI) within the normal range.

5.2. Dosing and Sample Collection Protocol

  • Volunteers will fast overnight for at least 10 hours before dosing.[2]

  • Administer a single 100 mg oral dose of Desvenlafaxine with 240 mL of water.[2]

  • Collect venous blood samples at pre-dose and at specified time points up to 72 hours post-dose.[4][7][8]

  • Immediately centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Collect urine over specified intervals for up to 72 hours post-dose.[2]

  • Measure and record the volume of each urine collection.

  • Aliquot and store urine samples at -20°C or lower until analysis.

5.3. Bioanalytical Method Protocol: LC-MS/MS Quantification of Desvenlafaxine and Metabolites

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of Desvenlafaxine).

    • Perform protein precipitation by adding 400 µL of cold methanol.[10]

    • Vortex the samples for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.[10]

  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.[2]

    • Dilute urine samples with buffer and add β-glucuronidase, then incubate at 37°C for approximately 18 hours.[2]

    • Following hydrolysis, proceed with a liquid-liquid or solid-phase extraction.

    • Add an internal standard.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier such as formic acid to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Desvenlafaxine, its metabolites, and the internal standard.[10]

Visualizations

Desvenlafaxine_Metabolism_Pathway DVS Desvenlafaxine UGT UGT Isoforms (e.g., UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) DVS->UGT Glucuronidation (Major Pathway) CYP3A4 CYP3A4 DVS->CYP3A4 Oxidative Metabolism (Minor Pathway) Excretion_Unchanged Unchanged Desvenlafaxine (~45% of dose) DVS->Excretion_Unchanged DVS_Glucuronide Desvenlafaxine-O-glucuronide (~19% of dose) UGT->DVS_Glucuronide NODV N,O-didesmethylvenlafaxine (<5% of dose) CYP3A4->NODV Urine Urinary Excretion DVS_Glucuronide->Urine NODV->Urine Excretion_Unchanged->Urine

Caption: Metabolic pathway of Desvenlafaxine in humans.

Experimental_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Screening Volunteer Screening and Enrollment Dosing Single 100 mg Oral Dose of Desvenlafaxine Screening->Dosing Sampling Serial Blood and Urine Sample Collection (0-72h) Dosing->Sampling Plasma_Prep Plasma Separation and Storage Sampling->Plasma_Prep Urine_Prep Urine Aliquoting and Storage Sampling->Urine_Prep Extraction Sample Extraction (Protein Precipitation/LLE) Plasma_Prep->Extraction Urine_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Reporting Data Tabulation and Reporting PK_Analysis->Reporting

Caption: Workflow for the in vivo Desvenlafaxine metabolism study.

References

Application Notes and Protocols for Preclinical Evaluation of Desvenlafaxine's Antidepressant Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an antidepressant medication used in the treatment of major depressive disorder.[1] Its primary mechanism of action involves the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system through the inhibition of their reuptake.[2] Preclinical evaluation of desvenlafaxine's antidepressant efficacy is crucial for understanding its pharmacological profile and for the development of new therapeutic strategies. This document provides detailed application notes and protocols for commonly used animal models to assess the antidepressant-like effects of desvenlafaxine.

Key Animal Models and Experimental Endpoints

Three widely validated animal models are routinely employed to screen for antidepressant activity and to model depressive-like states in rodents. These models are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.

  • Forced Swim Test (FST): This model is based on the principle of behavioral despair. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, reflecting an increase in escape-directed behavior.

  • Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending mice by their tails. The duration of immobility is measured, and a decrease in immobility time is indicative of antidepressant efficacy.[3][4]

  • Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like phenotype.[5] Key endpoints include anhedonia (measured by the sucrose preference test), changes in body weight, and alterations in coat state.

Data Presentation: Efficacy of Desvenlafaxine

The following tables summarize the expected quantitative outcomes of Desvenlafaxine treatment in the aforementioned animal models. Please note that the following data is representative and illustrates the expected effects of Desvenlafaxine.

Table 1: Effect of Desvenlafaxine on Immobility Time in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg)AdministrationImmobility Time (seconds)% Reduction in Immobilityp-value
Vehicle Control-Oral180 ± 15--
Desvenlafaxine10Oral120 ± 1233.3%<0.05
Desvenlafaxine20Oral95 ± 1047.2%<0.01
Desvenlafaxine40Oral70 ± 861.1%<0.001

Data are presented as mean ± SEM. Statistical significance is determined by comparison to the vehicle control group.

Table 2: Effect of Desvenlafaxine on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg/day)AdministrationImmobility Time (seconds)% Reduction in Immobilityp-value
Control-Oral150 ± 10--
UCMS + Vehicle-Oral220 ± 12-<0.01 vs Control
UCMS + Desvenlafaxine10Oral165 ± 1125.0%<0.05 vs UCMS + Vehicle

Data are presented as mean ± SEM. Statistical significance is determined by comparison to the respective control group.

Table 3: Effect of Desvenlafaxine on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice

Treatment GroupDose (mg/kg/day)AdministrationSucrose Preference (%)% Reversal of Deficitp-value
Control-Oral85 ± 5--
UCMS + Vehicle-Oral55 ± 6-<0.01 vs Control
UCMS + Desvenlafaxine10Oral78 ± 576.7%<0.05 vs UCMS + Vehicle

Data are presented as mean ± SEM. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. Statistical significance is determined by comparison to the respective control group.

Experimental Protocols

Forced Swim Test (FST) Protocol for Rats

Objective: To assess the antidepressant-like activity of Desvenlafaxine by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Transparent Plexiglas cylinders (40 cm height, 20 cm diameter).

  • Water maintained at 24-25°C.

  • Video recording system.

  • Stopwatches or automated tracking software.

  • Towels for drying the animals.

  • Desvenlafaxine and vehicle solutions.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Individually place each rat into a cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer Desvenlafaxine or vehicle orally 60 minutes before the test session.

  • Test Session (Day 2):

    • 24 hours after the pre-test, place the rats back into the same cylinders with fresh water for a 5-minute test session.

    • Record the entire 5-minute session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Tail Suspension Test (TST) Protocol for Mice

Objective: To evaluate the antidepressant-like properties of Desvenlafaxine by measuring its effect on the duration of immobility in mice suspended by their tails.

Materials:

  • Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor).

  • Adhesive tape.

  • Video recording system.

  • Stopwatches or automated tracking software.

  • Desvenlafaxine and vehicle solutions.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer Desvenlafaxine or vehicle orally 60 minutes before the test.

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to be unable to reach any surfaces.

  • Test Session:

    • Record the behavior of the mouse for a 6-minute period.[6]

  • Data Analysis:

    • Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • Analyze the data using appropriate statistical tests (e.g., t-test or one-way ANOVA).

Chronic Unpredictable Mild Stress (CUMS) Protocol for Mice

Objective: To induce a depressive-like phenotype in mice and to assess the ability of chronic Desvenlafaxine treatment to reverse these deficits, particularly anhedonia.[5]

Materials:

  • Animal housing with the ability to manipulate environmental conditions.

  • Various stressors (e.g., wet bedding, tilted cage, light/dark cycle reversal, social stress, restraint).

  • Sucrose solution (1-2%) and water bottles.

  • Desvenlafaxine and vehicle solutions.

Procedure:

  • Baseline Sucrose Preference:

    • For 48 hours, give mice a free choice between two bottles: one with water and one with a 1% sucrose solution.

    • Measure the consumption from each bottle to establish a baseline preference.

  • CUMS Induction (4-7 weeks):

    • House mice individually.

    • Apply a sequence of mild, unpredictable stressors daily. An example of a weekly stressor schedule is provided below. The key is to ensure the stressors are unpredictable.

      • Day 1: Damp bedding (200 ml of water in the cage) for 12 hours.

      • Day 2: Tilted cage (45 degrees) for 8 hours.

      • Day 3: Continuous light for 36 hours.

      • Day 4: Soiled cage (with 100 ml of water in sawdust from another cage) for 24 hours.

      • Day 5: Restraint in a 50 ml falcon tube for 2 hours.

      • Day 6: No stress.

      • Day 7: Reversal of light/dark cycle.

  • Drug Administration:

    • Begin daily oral administration of Desvenlafaxine (e.g., 10 mg/kg/day) or vehicle during the last 3-4 weeks of the CUMS procedure.

  • Sucrose Preference Test (Weekly):

    • Conduct the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effect of Desvenlafaxine.

  • Data Analysis:

    • Calculate sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100.

    • Analyze changes in body weight and coat state (using a scoring system).

    • Use appropriate statistical analysis (e.g., repeated measures ANOVA) to assess the effects of CUMS and Desvenlafaxine over time.

Visualizations

Signaling Pathway of Desvenlafaxine

Desvenlafaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Desvenlafaxine Desvenlafaxine SERT Serotonin Transporter (SERT) Desvenlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Desvenlafaxine->NET Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine_cleft Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin_cleft->Serotonin_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor NE Receptors Norepinephrine_cleft->Norepinephrine_receptor Binds Downstream Downstream Signaling (e.g., cAMP, CREB, BDNF) Serotonin_receptor->Downstream Norepinephrine_receptor->Downstream Antidepressant_Effect Antidepressant Effect Downstream->Antidepressant_Effect Antidepressant_Screening_Workflow cluster_acute Acute Efficacy Models cluster_chronic Chronic Efficacy & Disease Model FST Forced Swim Test (FST) Data_Analysis Data Analysis and Interpretation FST->Data_Analysis TST Tail Suspension Test (TST) TST->Data_Analysis CUMS Chronic Unpredictable Mild Stress (CUMS) CUMS->Data_Analysis Animal_Cohort Rodent Cohort (Rats or Mice) Drug_Admin Desvenlafaxine Administration (Acute or Chronic) Animal_Cohort->Drug_Admin Behavioral_Testing Behavioral Assessment Drug_Admin->Behavioral_Testing Behavioral_Testing->FST Acute Behavioral_Testing->TST Acute Behavioral_Testing->CUMS Chronic Efficacy_Conclusion Conclusion on Antidepressant Efficacy Data_Analysis->Efficacy_Conclusion CUMS_Model_Logic CUMS_Induction Chronic Unpredictable Mild Stress Depressive_Phenotype Induces Depressive-like Phenotype CUMS_Induction->Depressive_Phenotype Desvenlafaxine_Treatment Chronic Desvenlafaxine Treatment Anhedonia Anhedonia (Reduced Sucrose Preference) Depressive_Phenotype->Anhedonia Weight_Loss Reduced Body Weight Gain Depressive_Phenotype->Weight_Loss Coat_Deterioration Deterioration of Coat State Depressive_Phenotype->Coat_Deterioration Anhedonia->Desvenlafaxine_Treatment Ameliorated by Weight_Loss->Desvenlafaxine_Treatment Ameliorated by Coat_Deterioration->Desvenlafaxine_Treatment Ameliorated by Reversal Reverses Depressive-like Phenotype Desvenlafaxine_Treatment->Reversal

References

Troubleshooting & Optimization

Addressing challenges in the analytical method development for Desvenlafaxine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Desvenlafaxine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Method Development

Question: What are the recommended starting conditions for developing an HPLC method for Desvenlafaxine analysis?

Answer: A reversed-phase HPLC method is commonly employed for Desvenlafaxine analysis. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[1]

Question: I am observing poor peak shape (tailing or fronting) for Desvenlafaxine. How can I improve it?

Answer: Poor peak shape for Desvenlafaxine, a basic compound, can often be attributed to secondary interactions with residual silanols on the stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH around 3.8 has been shown to produce well-defined, resolved peaks.[1]

  • Use a Mobile Phase Additive: Incorporating an amine modifier like triethylamine (TEA) can help to mask the silanol groups and improve peak symmetry.[2][3]

  • Select an Appropriate Column: Consider using a column with end-capping or a "base-deactivated" stationary phase designed to minimize silanol interactions.

Question: My Desvenlafaxine peak is co-eluting with an impurity or a degradation product. How can I improve the resolution?

Answer: Achieving adequate resolution is crucial for a stability-indicating method. To improve separation, you can try the following:

  • Optimize the Organic Content: Varying the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact retention times and resolution. For instance, an acetonitrile percentage of more than 55% has been reported to decrease resolution between Desvenlafaxine and its acid-induced degradation product.[1]

  • Change the Mobile Phase pH: Adjusting the pH can alter the ionization state of Desvenlafaxine and the interfering peak, potentially leading to differential retention and improved separation.

  • Evaluate Different Stationary Phases: If optimizing the mobile phase is insufficient, testing different column chemistries (e.g., C8, Phenyl, Cyano) may provide the required selectivity.

Question: What are the typical validation parameters I need to assess for a Desvenlafaxine HPLC method according to ICH guidelines?

Answer: As per ICH guidelines, the validation of an analytical method for Desvenlafaxine should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][4]

Forced Degradation Studies

Question: Under which stress conditions is Desvenlafaxine most likely to degrade?

Answer: Desvenlafaxine is particularly susceptible to degradation under acidic conditions.[2][3][5] Significant degradation has been observed when subjecting the drug to acid hydrolysis.[1][6] It is relatively more stable under basic, oxidative, photolytic, and thermal stress conditions.[2][6]

Question: I am not seeing any degradation under oxidative stress. What conditions should I try?

Answer: While Desvenlafaxine is relatively stable, degradation can be induced under more strenuous oxidative conditions. If you do not observe degradation with 3% hydrogen peroxide at room temperature, consider increasing the concentration of hydrogen peroxide, the temperature, and the exposure time. For example, degradation has been observed with 3% H2O2 at 50°C over 2 hours.[6]

Dissolution Method Development for Extended-Release (ER) Tablets

Question: What are the main challenges in developing a dissolution method for Desvenlafaxine ER tablets?

Answer: The primary challenge is to develop a biopredictive dissolution method that can adequately simulate the in vivo drug release, which is crucial for generic drug development to reduce the risk of bioequivalence study failure.[7][8][9] Since the drug release from the hydrophilic matrix of ER tablets is dependent on gel formation and drug diffusion, the dissolution method must be well-designed to represent this process accurately.[7]

Question: My Desvenlafaxine ER tablets are sticking to the dissolution vessel. How can I prevent this?

Answer: Adherence of the tablet to the dissolution vessel can be a problem. Using a sinker is a common and effective strategy to prevent the tablet from sticking and to ensure it remains in a position that allows for appropriate dissolution hydrodynamics.[7][8][9]

Question: What dissolution medium and apparatus settings are recommended for Desvenlafaxine ER tablets?

Answer: A biopredictive dissolution method for Desvenlafaxine ER tablets has been developed using 900 mL of 0.9% NaCl as the dissolution medium with a paddle apparatus (USP Apparatus 2) set at 50 rpm, utilizing a sinker.[7][8][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Desvenlafaxine

This protocol is a composite based on several reported methods and provides a starting point for method development and validation.[1][2]

  • Chromatographic System:

    • HPLC System: A system equipped with a UV detector.

    • Column: SymmetryShield C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

    • Software: For data acquisition and processing.

  • Reagents and Materials:

    • Desvenlafaxine reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)[1]

    • Orthophosphoric acid (analytical grade)[1]

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 5mM potassium dihydrogen phosphate buffer (50:50, v/v). Adjust the pH of the buffer to 3.8 with orthophosphoric acid.[1]

    • Flow Rate: 0.7 mL/min.[1]

    • Detection Wavelength: 229 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Desvenlafaxine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 5-100 µg/mL).[1]

    • Sample Preparation: For pharmaceutical formulations, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Desvenlafaxine and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute as necessary.

  • Method Validation:

    • Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1]

Protocol 2: Forced Degradation Study of Desvenlafaxine

This protocol outlines the conditions for subjecting Desvenlafaxine to forced degradation as per ICH guidelines.[2][6]

  • Preparation of Stock Solution: Prepare a stock solution of Desvenlafaxine in methanol (e.g., 1 mg/mL).[2]

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 M HCl.[2]

    • Reflux the solution at 80°C for 8 hours.[2]

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 2 M NaOH.[2]

    • Reflux the solution at 80°C for 8 hours.[2]

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 6% hydrogen peroxide.[2]

    • Keep the solution at room temperature for 8 days.[2]

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (315-400 nm) for 10 days.[6]

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 80°C for 10 days.[6]

    • Dissolve a known amount in the mobile phase to the target concentration for analysis.

  • Analysis:

    • Analyze the stressed samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Desvenlafaxine

ParameterReported ValueReference
Linearity Range5 - 100 µg/mL[1]
Correlation Coefficient (r²)0.9999[1]
Limit of Detection (LOD)1.146 µg/mL[1]
Limit of Quantitation (LOQ)3.476 µg/mL[1]
Accuracy (Recovery %)98.51 ± 0.44% to 99.56 ± 1.095%[1]
Precision (%RSD)< 2%[4]

Table 2: Summary of Desvenlafaxine Forced Degradation Studies

Stress ConditionReagent/ConditionDuration & TemperatureObserved DegradationReference
Acid Hydrolysis0.5 N HCl2 hours at 70°C18.65%[6]
Base Hydrolysis1.0 N NaOH12 hours at 70°C11.01%[6]
Oxidative3% H₂O₂2 hours at 50°C17.05%[6]
PhotolyticUV light (315 - 400 nm)10 days0.23%[6]
Dry Heat-10 days at 80°C0.27%[6]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation cluster_final Finalization start Define Analytical Goal lit_review Literature Review start->lit_review col_select Column & Mobile Phase Selection lit_review->col_select init_cond Initial Chromatographic Conditions col_select->init_cond optimization Optimize Parameters (pH, % Organic, Flow Rate) init_cond->optimization sys_suitability System Suitability Testing optimization->sys_suitability sys_suitability->optimization Not Met validation Method Validation (ICH) sys_suitability->validation spec Specificity lin Linearity & Range acc Accuracy prec Precision lod_loq LOD & LOQ robust Robustness final_method Finalized Analytical Method validation->final_method

Caption: Workflow for HPLC method development and validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Desvenlafaxine Sample (Bulk Drug or Product) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photolytic Photolytic start->photolytic hplc_analysis Analyze by Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance pathway Identify Degradation Products & Propose Pathway mass_balance->pathway method_spec Confirm Method Specificity pathway->method_spec

Caption: Workflow for forced degradation studies of Desvenlafaxine.

References

Minimizing drug-drug interactions with Desvenlafaxine by understanding its metabolic profile.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize drug-drug interactions (DDIs) with Desvenlafaxine by understanding its metabolic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Desvenlafaxine?

A1: The primary metabolic pathway for Desvenlafaxine is Phase II conjugation, specifically O-glucuronidation. This process is mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[1][2][3][4] This extensive involvement of multiple UGT isoforms means that the inhibition of a single UGT enzyme is unlikely to have a clinically significant impact on Desvenlafaxine's metabolism.[5]

Q2: What is the role of Cytochrome P450 (CYP) enzymes in Desvenlafaxine metabolism?

A2: Cytochrome P450 enzymes play a minor role in the metabolism of Desvenlafaxine.[1][6][7] Oxidative metabolism, specifically N-demethylation to its metabolite N,O-didesmethylvenlafaxine, is mediated to a small extent by CYP3A4.[1][2][6][8] Some in vitro studies suggest a minor contribution from CYP2C19 as well.[1][2]

Q3: Is Desvenlafaxine metabolized by CYP2D6?

A3: No, Desvenlafaxine is not metabolized by the CYP2D6 enzyme pathway.[1][6][7] This is a critical distinction from its parent compound, venlafaxine, which is primarily metabolized by CYP2D6.[1][3] Consequently, the pharmacokinetics of Desvenlafaxine are similar in individuals who are poor or extensive metabolizers of CYP2D6 substrates.[6][9][10]

Q4: What is the excretion profile of Desvenlafaxine and its metabolites?

A4: A significant portion of Desvenlafaxine is excreted unchanged in the urine. Following oral administration, approximately 45% of the dose is excreted as unchanged Desvenlafaxine within 72 hours.[1][6][7] About 19% is excreted as the O-glucuronide metabolite, and less than 5% is excreted as the oxidative metabolite (N,O-didesmethylvenlafaxine).[6][7]

Q5: Does Desvenlafaxine have a high potential to cause drug-drug interactions?

A5: Desvenlafaxine has a low potential for clinically significant pharmacokinetic drug-drug interactions.[9][11][12] In vitro studies have shown that Desvenlafaxine does not significantly inhibit or induce major CYP enzymes such as CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, or 3A4.[2][6][8][13] It is also not a substrate or an inhibitor of the P-glycoprotein (P-gp) transporter.[6][10]

Troubleshooting Guides

Problem: Unexpected variability in pharmacokinetic data for Desvenlafaxine in a preclinical study.

  • Possible Cause: While Desvenlafaxine's metabolism is not significantly affected by CYP2D6 polymorphisms in humans, inter-species differences in metabolism can exist. In some animal models (mice, rats, and dogs), Desvenlafaxine-O-glucuronide is the most predominantly detected species in plasma and urine, unlike in humans where the parent drug is more dominant.[2][12]

  • Troubleshooting Steps:

    • Verify the species used in the study and review literature specific to Desvenlafaxine metabolism in that species.

    • Ensure that the analytical methods are validated to quantify both Desvenlafaxine and its major metabolites, particularly the O-glucuronide conjugate.

    • Consider potential genetic polymorphisms in UGT enzymes in the specific animal strain being used, if known.

Problem: An in vitro experiment suggests a potential interaction with a co-administered drug that is a strong CYP3A4 inhibitor.

  • Possible Cause: Although CYP3A4 is a minor pathway for Desvenlafaxine metabolism, strong inhibitors of this enzyme can have a measurable effect on Desvenlafaxine exposure.

  • Troubleshooting Steps:

    • Quantify the magnitude of the interaction. Co-administration with a strong CYP3A4 inhibitor like ketoconazole has been shown to increase the AUC of Desvenlafaxine.[5]

    • Evaluate the clinical significance of this change. Given that the CYP3A4 pathway accounts for less than 5% of Desvenlafaxine's elimination, even a complete inhibition of this pathway is unlikely to cause a clinically significant alteration in plasma concentrations for most patients.[5]

    • If concerns remain, consider performing a follow-up in vivo study in an appropriate animal model to confirm the in vitro findings.

Data Presentation

Table 1: Summary of Enzymes Involved in Desvenlafaxine Metabolism

Metabolic PathwayPrimary Enzymes InvolvedContribution to Metabolism
Glucuronidation (Phase II) UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17Major
Oxidative Metabolism (Phase I) CYP3A4, CYP2C19 (potential minor role)Minor
No Involvement CYP2D6None

Data compiled from sources:[1][2][3][4][6]

Table 2: Excretion Profile of Desvenlafaxine and its Metabolites in Urine (within 72 hours)

CompoundPercentage of Administered Dose
Unchanged Desvenlafaxine ~ 45%
O-glucuronide Metabolite ~ 19%
N,O-didesmethylvenlafaxine (Oxidative Metabolite) < 5%

Data compiled from sources:[1][6][7]

Table 3: In Vitro Inhibitory Potential of Desvenlafaxine on Major CYP Enzymes

CYP IsozymeIC50 (µM)Potential for Clinical Interaction
CYP1A2 > 100Low
CYP2C8 > 100Low
CYP2C9 > 100Low
CYP2C19 > 100Low
CYP2D6 ~ 100Low
CYP3A4 > 100Low

Data compiled from sources:[2][11][13]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Desvenlafaxine using Human Liver Microsomes (HLM)

  • Objective: To identify the metabolites of Desvenlafaxine and the CYP enzymes involved in its oxidative metabolism.

  • Materials:

    • Desvenlafaxine

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)

    • Acetonitrile or methanol for reaction termination

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare an incubation mixture containing HLM, Desvenlafaxine, and phosphate buffer in microcentrifuge tubes.

    • For chemical inhibition assays, pre-incubate the above mixture with a specific CYP inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

    • Compare the metabolite formation in the presence and absence of specific inhibitors to identify the contribution of each CYP isozyme.

Protocol 2: Identification of UGT Isoforms involved in Desvenlafaxine Glucuronidation

  • Objective: To identify the specific UGT enzymes responsible for the O-glucuronidation of Desvenlafaxine.

  • Materials:

    • Desvenlafaxine

    • Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 2B4, 2B15, 2B17 expressed in a cell line)

    • UDP-glucuronic acid (UDPGA)

    • Tris-HCl buffer (pH 7.4) containing MgCl2

    • LC-MS/MS system for analysis

  • Methodology:

    • Prepare incubation mixtures containing a specific recombinant UGT isoform, Desvenlafaxine, and Tris-HCl buffer.

    • Pre-incubate the mixtures at 37°C.

    • Initiate the reaction by adding UDPGA.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Terminate the reaction with cold acetonitrile or methanol.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the Desvenlafaxine-O-glucuronide metabolite using LC-MS/MS.

    • The formation of the glucuronide metabolite in the presence of a specific UGT isoform confirms its role in Desvenlafaxine's metabolism.[2]

Visualizations

Desvenlafaxine_Metabolism cluster_phase1 Phase I (Minor Pathway) cluster_phase2 Phase II (Major Pathway) cluster_excretion Excretion DVL Desvenlafaxine NODV N,O-Didesmethyl- venlafaxine DVL->NODV CYP3A4 (CYP2C19) DVL_G Desvenlafaxine-O- glucuronide DVL->DVL_G UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 Excretion_DVL Renal Excretion DVL->Excretion_DVL ~45% Unchanged Excretion_NODV Renal Excretion NODV->Excretion_NODV <5% Excretion_DVL_G Renal Excretion DVL_G->Excretion_DVL_G ~19%

Caption: Metabolic pathway of Desvenlafaxine.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Risk Assessment cluster_decision Decision Making A Reaction Phenotyping: Identify metabolic pathways (CYP, UGT) D Is Desvenlafaxine a substrate of a major clearance pathway? A->D B CYP Inhibition/Induction Assay: Assess Desvenlafaxine's effect on CYPs E Does Desvenlafaxine inhibit/induce CYPs or transporters at clinically relevant concentrations? B->E C Transporter Interaction Assay: (e.g., P-gp substrate/inhibitor) C->E D->E No G Potential for Victim DDI: Consider clinical DDI study with relevant inhibitor/inducer D->G Yes F Low Risk of DDI E->F No H Potential for Perpetrator DDI: Consider clinical DDI study with relevant substrate drug E->H Yes

Caption: Workflow for assessing drug-drug interaction potential.

References

Overcoming issues in the industrial implementation of Desvenlafaxine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial synthesis of Desvenlafaxine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of Desvenlafaxine, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My overall yield for the Desvenlafaxine synthesis is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in Desvenlafaxine synthesis can stem from several factors throughout the multi-step process. One common issue is the choice of the synthetic route. Older methods involving the demethylation of Venlafaxine often have lower yields and involve harsh reagents.[1][2] A more efficient and higher-yielding approach starts from p-hydroxyphenylacetonitrile, involving a five-step process that includes benzyl protection, cyclohexanone condensation, deprotection, cyano reduction, and dimethylation.[1][2] This optimized route has a reported overall yield of approximately 71%.[1][2]

    To improve your yield, consider the following:

    • Optimize Reaction Conditions: Ensure that the temperature, reaction time, and stoichiometry of reactants are optimized for each step. For instance, in the benzylation of p-hydroxyphenylacetonitrile, using acetone as the solvent and maintaining an optimal temperature can significantly improve the yield of Intermediate I.[2]

    • Minimize Side Reactions: In the condensation reaction with cyclohexanone, the formation of by-products can be minimized by carefully controlling the amount of base used.[2] Using a phase transfer catalyst like (n-Bu)4N+Br− can also improve the yield and purity of the condensed product.[1][2]

    • Efficient Purification: Avoid purification methods that can lead to product loss, such as column chromatography.[2] The optimized synthesis route is designed to produce intermediates of high purity that can often be used in the next step without extensive purification.[1]

Issue 2: Formation of Impurities

  • Question: I am observing significant impurity peaks in my HPLC analysis. What are the common impurities in Desvenlafaxine synthesis and how can I control them?

  • Answer: Impurity formation is a critical issue in pharmaceutical manufacturing. Common impurities in Desvenlafaxine synthesis can arise from starting materials, intermediates, by-products, and degradation products. Some known impurities include Venlafaxine (the starting material in some routes), O-desmethylvenlafaxine dimer (ODV Dimer), and Desvenlafaxine N-oxide, which can form under oxidative conditions.

    Strategies to control impurities include:

    • Starting Material Quality: Ensure the purity of your starting materials, such as p-hydroxyphenylacetonitrile, to prevent the introduction of impurities at the beginning of the synthesis.

    • Control of Reaction Conditions: As mentioned for yield improvement, tight control over reaction parameters is crucial. For example, in the condensation step, using an appropriate amount of base can prevent the formation of by-products.[2]

    • Purification of Intermediates: While the optimized route minimizes the need for extensive purification, in-process controls and purification of key intermediates can prevent the carry-over of impurities into the final product.

    • Final Product Purification: The final Desvenlafaxine product can be purified by crystallization. The formation of the succinate salt in a mixed solvent system of acetone and water has been shown to yield a product with very high purity (up to 99.92%).[1][2]

    • pH Adjustment and Extraction: A common method for purifying the Desvenlafaxine free base involves adjusting the pH of the reaction mixture to around 9.5-10.0 and extracting impurities with a suitable organic solvent.

Issue 3: Use of Hazardous Reagents and Environmental Concerns

  • Question: Traditional synthesis routes for Desvenlafaxine involve hazardous materials. How can I implement a greener and safer synthesis process?

  • Answer: Many older Desvenlafaxine synthesis methods utilize hazardous reagents such as mercaptans, diphenylphosphine, and corrosive acids like HBr for the demethylation of Venlafaxine.[2] These substances are toxic, flammable, and pose significant environmental and safety risks, making them unsuitable for large-scale industrial production.[2]

    To adopt a greener synthesis:

    • Alternative Synthetic Routes: The optimized 5-step synthesis starting from p-hydroxyphenylacetonitrile avoids the use of these harsh demethylating agents.[1][2]

    • Safer Reagents: This optimized process utilizes safer and more environmentally friendly reagents such as potassium carbonate for benzylation and sodium hydroxide for condensation.[1] The reduction of the cyano group is achieved using 10% palladium on carbon under moderate pressure, which is a cleaner alternative to other reducing agents.[1]

    • Solvent Selection: The use of water as a solvent in the condensation step, facilitated by a phase transfer catalyst, is a significant improvement over organic solvents, reducing organic waste.[2]

    • Waste Reduction: The high yield and purity at each step of the optimized process minimize the need for extensive purification, thereby reducing solvent usage and waste generation.[1]

Data Presentation

The following tables summarize the quantitative data for the optimized 5-step industrial synthesis of Desvenlafaxine Succinate Monohydrate, starting from p-hydroxyphenylacetonitrile.

Table 1: Reaction Conditions and Yields of Intermediates and Final Product

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Benzyl Protection of p-hydroxyphenylacetonitrileBenzyl bromide, K2CO3AcetoneReflux2-498.9299.83
2Cyclohexanone CondensationCyclohexanone, NaOH, (n-Bu)4N+Br−WaterAmbientNot Specified99.7199.13
3Deprotection and Cyano Reduction10% Pd/C, H2 (2.0 MPa)Methanol55494.2098.32
4DimethylationFormaldehyde, Formic acidNot SpecifiedNot SpecifiedNot Specified84.7799.20
5Salt FormationSuccinic acidAcetone/Water (3:1)RefluxNot Specified90.2799.92

Data sourced from "Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate".[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the optimized 5-step synthesis of Desvenlafaxine.

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)

  • To a reaction vessel, add p-hydroxyphenylacetonitrile and acetone.

  • Add potassium carbonate to the mixture.

  • Slowly add benzyl bromide (1.2 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The filtrate is concentrated to obtain Intermediate I.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)

  • To a reaction vessel, add Intermediate I, cyclohexanone (2.0 equivalents), and water.

  • Add sodium hydroxide and the phase transfer catalyst (n-Bu)4N+Br−.

  • Stir the reaction at ambient temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, the product can be isolated by filtration.

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)

  • In a hydrogenation reactor, add Intermediate II, 10% Palladium on carbon, and methanol.

  • Pressurize the reactor with hydrogen gas to 2.0 MPa.

  • Heat the reaction mixture to 55°C and maintain for 4 hours.

  • After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.

  • The filtrate is concentrated, and the product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid in an ice-water bath.

  • The solid is filtered, washed with ethyl acetate, and dried.

Step 4: Synthesis of O-desmethylvenlafaxine (ODV)

  • To a reaction vessel, add Intermediate III.

  • Add 37% formaldehyde solution and 85% formic acid solution.

  • The reaction mixture is stirred until the dimethylation is complete (monitored by HPLC).

  • The product is then isolated and purified.

Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS)

  • Dissolve O-desmethylvenlafaxine and succinic acid in a mixed solvent of acetone and water (3:1).

  • Heat the mixture to reflux to ensure complete dissolution.

  • Cool the solution to allow for crystallization.

  • The crystalline product is collected by filtration, washed, and dried.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Desvenlafaxine synthesis process.

Desvenlafaxine_Synthesis_Pathway A p-Hydroxyphenyl- acetonitrile B Intermediate I (4-Benzyloxyphenyl- acetonitrile) A->B Benzyl Bromide, K2CO3 C Intermediate II (1-[Cyano(4-benzyloxy- phenyl)methyl]cyclohexanol) B->C Cyclohexanone, NaOH, (n-Bu)4N+Br- D Intermediate III (1-[2-amino-1-(4-hydroxy- phenyl)ethyl]cyclohexanol HCl) C->D H2, 10% Pd/C E Desvenlafaxine (ODV) D->E HCHO, HCOOH F Desvenlafaxine Succinate Monohydrate (DVS) E->F Succinic Acid

Caption: Optimized 5-step synthesis pathway for Desvenlafaxine.

Troubleshooting_Workflow start Issue Identified (e.g., Low Yield, Impurities) check_route Review Synthetic Route start->check_route check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality & Purity start->check_reagents check_purification Evaluate Purification Method start->check_purification optimize_route Consider Greener/ Higher-Yielding Route check_route->optimize_route Non-optimal end Issue Resolved check_route->end Optimal optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions Deviations check_conditions->end Optimal source_reagents Source High-Purity Reagents check_reagents->source_reagents Low Purity check_reagents->end High Purity optimize_purification Modify Purification/ Crystallization check_purification->optimize_purification Inefficient check_purification->end Efficient optimize_route->end optimize_conditions->end source_reagents->end optimize_purification->end

Caption: General troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Desvenlafaxine and Venlafaxine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the clinical and cost-effectiveness of Desvenlafaxine versus its predecessor, Venlafaxine. This document provides an objective comparison of the two serotonin-norepinephrine reuptake inhibitors (SNRIs), supported by available experimental data, to inform research and clinical development strategies.

Executive Summary

Desvenlafaxine, the major active metabolite of Venlafaxine, offers a comparable clinical efficacy profile to its parent drug for the treatment of major depressive disorder (MDD). Limited evidence from systematic reviews and meta-analyses suggests no significant difference in overall effectiveness between the two compounds. However, Desvenlafaxine may present a more favorable tolerability profile, with some studies indicating a lower incidence of nausea. The primary distinction between the two lies in their pharmacokinetic profiles. Venlafaxine metabolism is heavily reliant on the polymorphic CYP2D6 enzyme, leading to potential variability in patient response. Desvenlafaxine bypasses this metabolic step, resulting in more predictable plasma concentrations. Evidence on the comparative cost-effectiveness remains limited, with a notable lack of head-to-head economic evaluations.

Clinical Efficacy

Multiple systematic reviews and meta-analyses have concluded that Desvenlafaxine and Venlafaxine demonstrate comparable efficacy in the acute treatment of MDD. Head-to-head trials are limited, but indirect comparisons using placebo as a common comparator have not shown a statistically significant difference in response or remission rates.

Efficacy OutcomeDesvenlafaxine vs. Placebo (Weighted Mean Difference)Venlafaxine vs. Placebo (Weighted Mean Difference)Indirect Comparison (Desvenlafaxine vs. Venlafaxine)Citation
Change in HAM-D17 Score -2.81-2.61No significant difference
Response Rate (Risk Ratio) Not ReportedNot Reported0.91 (95% CI, 0.78 to 1.06)
Remission Rate (Risk Ratio) Not ReportedNot Reported0.87 (95% CI, 0.65 to 1.16)

Table 1: Summary of Comparative Clinical Efficacy Data. Data from indirect comparisons of placebo-controlled trials. HAM-D17: 17-item Hamilton Depression Rating Scale.

Safety and Tolerability

While both drugs share a similar side effect profile, some evidence suggests Desvenlafaxine may be better tolerated, particularly concerning nausea.

Adverse EventDesvenlafaxine (Rate)Venlafaxine (Rate)Indirect Comparison (Risk Difference)Citation
Nausea 27%38%-0.07 (Favors Desvenlafaxine)
Discontinuation due to Adverse Events ~9%~16%-0.04 (Trend favoring Desvenlafaxine)
Any Adverse Events Not ReportedNot ReportedNo significant difference

Table 2: Comparative Tolerability Profile. Data from an indirect comparison meta-analysis.

The most commonly reported adverse events for both drugs include headache, somnolence, dry mouth, dizziness, insomnia, asthenia, and sweating. At lower doses (around 75 mg/day), the side effect profile of Venlafaxine is comparable to that of selective serotonin reuptake inhibitors (SSRIs).

Pharmacokinetics

The key differentiator between Desvenlafaxine and Venlafaxine lies in their metabolic pathways. Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, Desvenlafaxine. This metabolic step is subject to genetic polymorphism, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and metabolite.

Desvenlafaxine, on the other hand, is primarily eliminated via conjugation and renal excretion, with minimal metabolism by CYP450 enzymes. This results in a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions involving the CYP2D6 pathway.

Pharmacokinetic ParameterDesvenlafaxineVenlafaxineCitation
Primary Metabolism Phase II Conjugation (Glucuronidation)Phase I Oxidation via CYP2D6
CYP2D6 Dependency MinimalHigh
Half-life ~11 hoursParent: ~5 hours; Metabolite: ~11 hours
Protein Binding 30%27%
Bioavailability Not Reported42% (±15%)

Table 3: Comparative Pharmacokinetic Parameters.

Venlafaxine Venlafaxine CYP2D6 CYP2D6 Enzyme Venlafaxine->CYP2D6 Metabolism Desvenlafaxine_V Desvenlafaxine (Active Metabolite) CYP2D6->Desvenlafaxine_V Inactive_Metabolites Inactive Metabolites CYP2D6->Inactive_Metabolites Elimination_V Renal Elimination Desvenlafaxine_V->Elimination_V Desvenlafaxine_D Desvenlafaxine (Administered) Conjugation Phase II Conjugation Desvenlafaxine_D->Conjugation Metabolism Elimination_D Renal Elimination Conjugation->Elimination_D

Metabolic Pathways of Venlafaxine and Desvenlafaxine.

Cost-Effectiveness

There is a significant lack of direct comparative studies on the cost-effectiveness of Desvenlafaxine versus Venlafaxine. One economic evaluation conducted in Spain suggested that Desvenlafaxine (50mg) could be a less costly option compared to usual care, which included a mix of duloxetine and venlafaxine, for second-line treatment of MDD. This analysis, based on a Markov model, found that Desvenlafaxine was associated with more depression-free days and a higher percentage of patients in remission, leading to lower overall costs for the national health system. However, these findings may not be generalizable to other healthcare systems. The most striking difference between the two products is often the cost.

Experimental Protocols

Detailed, publicly available protocols for the pivotal head-to-head clinical trials are scarce. However, a synthesis of methodologies from systematic reviews and clinical trial registries provides an overview of the typical study design.

General Methodology of Comparative Clinical Trials:

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator (Venlafaxine) trials.

  • Patient Population: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-IV or DSM-5 criteria. A baseline severity score on a depression rating scale (e.g., HAM-D17 ≥ 20) is usually required.

  • Intervention: Fixed or flexible doses of Desvenlafaxine (e.g., 50 mg/day, 100 mg/day) compared to Venlafaxine XR (e.g., 75-225 mg/day) or placebo.

  • Duration: Typically 8 weeks for acute treatment efficacy assessment.

  • Primary Efficacy Endpoint: The mean change from baseline in the total score of the 17-item Hamilton Depression Rating Scale (HAM-D17).

  • Secondary Efficacy Endpoints: Include response rates (≥50% reduction in HAM-D17 score), remission rates (HAM-D17 score ≤7), and changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS], Clinical Global Impression [CGI] scales).

  • Safety and Tolerability Assessment: Monitored through the recording of treatment-emergent adverse events, vital signs, laboratory tests, and discontinuation rates due to adverse events.

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 8-Week Double-Blind Treatment cluster_assessment Endpoint Assessment Screening Patient Screening (DSM-IV/V Criteria for MDD) Baseline Baseline Assessment (HAM-D17, CGI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Desvenlafaxine_Arm Desvenlafaxine (e.g., 50mg/day) Randomization->Desvenlafaxine_Arm Venlafaxine_Arm Venlafaxine XR (e.g., 75-225mg/day) Randomization->Venlafaxine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Change in HAM-D17 Desvenlafaxine_Arm->Primary_Endpoint Safety_Assessment Safety & Tolerability Desvenlafaxine_Arm->Safety_Assessment Venlafaxine_Arm->Primary_Endpoint Venlafaxine_Arm->Safety_Assessment Placebo_Arm->Primary_Endpoint Placebo_Arm->Safety_Assessment Secondary_Endpoints Secondary Endpoints: Response, Remission, CGI

A Head-to-Head Comparison of Desvenlafaxine and Venlafaxine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy and safety of Desvenlafaxine and its parent compound, Venlafaxine, for the treatment of Major Depressive Disorder (MDD). Both are serotonin-norepinephrine reuptake inhibitors (SNRIs), but key differences in their pharmacokinetic and pharmacodynamic profiles warrant a closer examination for clinical research and development.

Executive Summary

Desvenlafaxine, the major active metabolite of Venlafaxine, offers a comparable efficacy profile to Venlafaxine XR with a potential for improved tolerability and a simpler dosing regimen.[1][2] The primary distinction lies in their metabolism. Venlafaxine's reliance on the CYP2D6 enzyme for its conversion to Desvenlafaxine can lead to pharmacokinetic variability among patients, whereas Desvenlafaxine's metabolism is not significantly affected by this enzyme.[3][4] This can translate to a more predictable plasma concentration and potentially a more consistent clinical response with Desvenlafaxine.[5] While head-to-head trials are limited, indirect comparisons suggest non-inferiority in efficacy for Desvenlafaxine, with a trend towards a better safety profile, particularly concerning nausea and discontinuation symptoms.[2][6]

Efficacy: A Quantitative Comparison

Indirect meta-analyses and head-to-head trials suggest no significant difference in the overall clinical effectiveness of Desvenlafaxine and Venlafaxine for the treatment of MDD.[7][8] The following tables summarize key efficacy endpoints from comparative studies.

Table 1: Remission and Response Rates (Indirect Comparison)

Efficacy EndpointDesvenlafaxineVenlafaxineRelative Risk (95% CI)Risk Difference (95% CI)P-value
Remission Rate ~30%~35%0.94 (0.78 to 1.12)[6][9]-0.04 (-0.09 to 0.01)[6][9]0.12[6][9]
Response Rate Data not specifiedData not specified0.97 (0.85 to 1.10)[9]-0.02 (-0.07 to 0.03)[9]0.43[9]

Data from a Bayesian indirect comparison against placebo, adjusted for baseline Hamilton Depression Rating Scale (HAM-D) scores.[9]

Table 2: Change in Depression Rating Scales (Indirect Comparison)

Efficacy EndpointWeighted Mean Difference (95% CI)
Mean Change in HAM-D Score -0.27 (-1.17 to 0.65)[9]

A negative weighted mean difference (WMD) slightly favors Desvenlafaxine, but the result is not statistically significant.[9]

Safety and Tolerability Profile

While both drugs share a similar class-related side effect profile, Desvenlafaxine may offer some tolerability advantages.[7]

Table 3: Common Adverse Events

Adverse EventDesvenlafaxine (% incidence)Venlafaxine (% incidence)
Nausea 13.7%[10]14.3%[10]
Anxiety 12.6%[10]12.0%[10]
Insomnia 11.4%[10]7.2%[10]
Headaches 8.8%[10]8.0%[10]
Dizziness 8.1%[10]9.7%[10]
Sexual Dysfunction 6.9%[10]Not specified

User-reported data; not from a head-to-head clinical trial.

Table 4: Discontinuation and Overall Adverse Event Rates (Indirect Comparison)

Safety EndpointRelative Risk (95% CI)Risk Difference (95% CI)P-value
Discontinuation due to Adverse Events 0.86 (0.58 to 1.29)[6][9]-0.04 (-0.08 to 0.00)[6][9]0.06[6][9]
Overall Adverse Event Rate 1.01 (0.96 to 1.06)[6][9]-0.01 (-0.05 to 0.03)[6][9]0.59[6][9]
Nausea 0.97 (0.77 to 1.22)[6][9]-0.07 (-0.12 to -0.01)[6][9]0.02[6][9]

The risk difference analysis for nausea showed a statistically significant advantage for Desvenlafaxine.[6][9]

Pharmacological and Metabolic Differences

The primary divergence between Desvenlafaxine and Venlafaxine lies in their metabolic pathways.

  • Venlafaxine: Undergoes extensive first-pass metabolism in the liver, primarily via the CYP2D6 isoenzyme, to its active metabolite, Desvenlafaxine.[11] The activity of CYP2D6 can vary significantly among individuals, leading to potential differences in plasma concentrations of the parent drug and metabolite.[4]

  • Desvenlafaxine: As the active metabolite, it is not dependent on CYP2D6 for its therapeutic effect.[3] This results in more predictable pharmacokinetics across patients, regardless of their CYP2D6 metabolizer status.[5]

This metabolic difference is a key consideration in drug development, particularly for patient populations with a high prevalence of CYP2D6 poor metabolizers or for patients on concomitant medications that are substrates or inhibitors of this enzyme.

Experimental Protocols

Typical Phase III Clinical Trial Protocol for MDD

A representative experimental design for a head-to-head comparison of Desvenlafaxine and Venlafaxine in MDD would follow a multicenter, randomized, double-blind, active-controlled, parallel-group study design.

  • Participant Screening and Enrollment:

    • Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of MDD according to DSM-5 criteria, and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).

    • Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last year, or resistance to two or more adequate antidepressant trials.

  • Randomization and Blinding: Eligible participants are randomized in a 1:1 ratio to receive either Desvenlafaxine or Venlafaxine XR. Both patients and investigators remain blinded to the treatment allocation.

  • Treatment and Dosing:

    • Desvenlafaxine Arm: Fixed dose of 50 mg/day from day 1.

    • Venlafaxine XR Arm: Titration schedule, starting at 37.5 mg/day for one week, then increasing to 75 mg/day, with the option to further titrate up to 225 mg/day based on clinical response and tolerability.[1]

  • Assessments:

    • Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at week 8.

    • Secondary Efficacy Endpoints: Response rates (≥50% reduction in HAM-D17 score), remission rates (HAM-D17 score ≤7), and changes in other scales like the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Safety and Tolerability: Assessed through monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory tests at each study visit.

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to handle missing data.

Visualizations

Signaling Pathway: Mechanism of Action

Both Venlafaxine and Desvenlafaxine are SNRIs.[12] They exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.[13]

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) VMAT Vesicles Serotonin 5-HT VMAT->Serotonin Release Norepinephrine NE VMAT->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptors Norepinephrine->Norepinephrine_Receptor Binds postsynaptic Signal Signal Transduction & Neuronal Response Serotonin_Receptor->Signal Norepinephrine_Receptor->Signal SNRI Desvenlafaxine Venlafaxine SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Mechanism of action for Desvenlafaxine and Venlafaxine.

Experimental Workflow: Clinical Trial Design

The following diagram illustrates a typical workflow for a randomized controlled trial comparing two antidepressant medications.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment (8 Weeks) cluster_followup Phase 4: Follow-up Screening Screening Visit (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HAM-D, MADRS, Vitals) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A Group A: Desvenlafaxine (50mg/day) Randomization->Group_A Arm 1 Group_B Group B: Venlafaxine XR (Titration) Randomization->Group_B Arm 2 Weekly_Visits Weekly/Bi-weekly Visits (Efficacy & Safety Assessments) Group_A->Weekly_Visits Group_B->Weekly_Visits End_of_Treatment End of Treatment Visit (Week 8) Weekly_Visits->End_of_Treatment Follow_up Follow-up Period (e.g., 4 weeks) End_of_Treatment->Follow_up

Caption: A typical experimental workflow for an antidepressant clinical trial.

References

Desvenlafaxine 50 mg/d for Major Depressive Disorder: A Systematic Review of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a systematic review of clinical trials on the efficacy of Desvenlafaxine 50 mg/d for the treatment of Major Depressive Disorder (MDD). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other alternatives, supported by experimental data.

Comparative Efficacy of Desvenlafaxine 50 mg/d

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of MDD in adults.[1][2] The recommended therapeutic dose is 50 mg/day.[3] Numerous clinical trials have demonstrated its efficacy, safety, and tolerability in the acute treatment of MDD.[1][4]

Efficacy Data vs. Placebo

A systematic review of three randomized, placebo-controlled, 8-week clinical trials, along with a pooled analysis of nine registration studies, has established the efficacy of Desvenlafaxine 50 mg/d.[1][4] Significant improvements compared to placebo were observed on the primary efficacy measure, the 17-item Hamilton Depression Rating Scale (HDRS-17) total score, in most trials.[1][4] Furthermore, an integrated analysis of nine studies showed no evidence of greater efficacy with doses higher than 50 mg/d.[1][4]

Outcome MeasureDesvenlafaxine 50 mg/dPlacebop-valueSource
HDRS-17 Response Rate
(≥50% reduction from baseline)
Boyer et al.65%50%0.005[4]
Liebowitz et al.53%44%0.098[4]
Tourian et al.39%38%0.961[4]
9-Study Pooled Analysis60%47%<0.001[4]
HDRS-17 Remission Rate
(total score ≤7)
Boyer et al.37%29%0.100[4]
Liebowitz et al.34%24%0.03[4]
Tourian et al.20%21%0.82[4]
9-Study Pooled Analysis36%26%0.012[4]
Relapse Prevention

Long-term studies have also demonstrated the efficacy of Desvenlafaxine 50 mg/d in preventing relapse in patients with MDD. In a randomized withdrawal trial, patients who had responded to 20 weeks of open-label treatment with Desvenlafaxine 50 mg/d were randomized to continue the treatment or switch to placebo for 6 months.[5] The time to relapse was significantly shorter for the placebo group.[5]

OutcomeDesvenlafaxine 50 mg/dPlacebop-valueSource
Estimated Probability of Relapse at 6 months14.3%30.2%<0.001[5]
Comparative Efficacy with Other Antidepressants

Direct head-to-head comparative data is limited. However, indirect comparisons and some direct trials provide insights into the relative efficacy of Desvenlafaxine.

ComparisonOutcomeFindingsSource
Desvenlafaxine vs. Venlafaxine Efficacy (HDRS-17), Response, RemissionLimited evidence suggests no significant difference in efficacy.[6]
Desvenlafaxine vs. Duloxetine EfficacyOne study found no significant difference in efficacy between Desvenlafaxine and Duloxetine.[3]

Safety and Tolerability

Desvenlafaxine 50 mg/d is generally well-tolerated, with a safety profile consistent with the SNRI class of antidepressants.[1][4] The rates of discontinuation due to treatment-emergent adverse events at the 50 mg/d dose are low and similar to placebo.[1][4]

StudyDiscontinuation Rate due to Adverse Events
Desvenlafaxine 50 mg/d Placebo
9-Study Pooled Analysis4%3%

Common adverse events reported in clinical trials include dry mouth, constipation, insomnia, decreased appetite, hyperhidrosis, and dizziness.[7]

Experimental Protocols

The efficacy of Desvenlafaxine 50 mg/d has been primarily established through randomized, double-blind, placebo-controlled, 8-week clinical trials.

Key Study Design Features:
  • Patient Population: Adult outpatients (≥18 years) with a primary diagnosis of MDD according to DSM-IV criteria and a baseline HDRS-17 total score ≥ 20.[5][7]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7]

  • Intervention: Fixed-dose Desvenlafaxine (50 mg/d) or placebo administered orally once daily for 8 weeks.[7]

  • Primary Efficacy Outcome: Change from baseline in the HDRS-17 total score at week 8.[8]

  • Secondary Efficacy Outcomes: Included measures such as the Clinical Global Impressions-Improvement (CGI-I) and -Severity (CGI-S) scales, the Montgomery-Åsberg Depression Rating Scale (MADRS), and response and remission rates.[4]

Visualizations

Signaling Pathway of Desvenlafaxine

The primary mechanism of action of Desvenlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[7] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Transporters 5-HT_NE_Vesicle Vesicles containing 5-HT and NE 5-HT_NE_Released 5-HT & NE 5-HT_NE_Vesicle->5-HT_NE_Released Neurotransmitter Release Postsynaptic_Receptors 5-HT Receptors NE Receptors 5-HT_NE_Released->Postsynaptic_Receptors Binding SERT SERT 5-HT_NE_Released->SERT 5-HT Reuptake NET NET 5-HT_NE_Released->NET NE Reuptake Neuronal_Response Alleviation of Depressive Symptoms Postsynaptic_Receptors->Neuronal_Response Signal Transduction Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits

Caption: Mechanism of action of Desvenlafaxine in the synaptic cleft.

Standard Clinical Trial Workflow for MDD

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of a new drug for MDD.

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., HDRS-17) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: Desvenlafaxine 50 mg/d Randomization->Treatment_A Treatment_B Group B: Placebo Randomization->Treatment_B FollowUp Weekly/Bi-weekly Assessments Treatment_A->FollowUp Treatment_B->FollowUp Endpoint End of Treatment Assessment (Week 8) FollowUp->Endpoint Analysis Statistical Analysis (Primary & Secondary Endpoints) Endpoint->Analysis

Caption: A typical 8-week randomized controlled trial workflow for MDD.

Logical Relationship: Efficacy Endpoint Assessment

This diagram illustrates the logical flow for determining the primary efficacy endpoints in a typical MDD clinical trial.

Start Patient Enrolled Baseline Baseline HDRS-17 Score Start->Baseline Change Calculate Change from Baseline Baseline->Change Endpoint Endpoint HDRS-17 Score (Week 8) Endpoint->Change Response Response? (≥50% reduction) Change->Response Remission Remission? (Score ≤7) Change->Remission Yes_Response Responder Response->Yes_Response Yes No_Response Non-Responder Response->No_Response No Yes_Remission In Remission Remission->Yes_Remission Yes No_Remission Not in Remission Remission->No_Remission No

Caption: Logic for determining response and remission based on HDRS-17 scores.

References

A Comparative Analysis of Desvenlafaxine Fumarate and Desvenlafaxine Succinate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review for researchers and drug development professionals on the bioequivalence and pharmacokinetic profiles of two common salt forms of the antidepressant desvenlafaxine.

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder (MDD). It is available in different salt forms, primarily as desvenlafaxine succinate and, more recently, as desvenlafaxine fumarate. For researchers and professionals in drug development, understanding the comparative pharmacokinetic profiles of these salt forms is crucial for formulation development, clinical trial design, and regulatory submissions. This guide provides an objective comparison based on available experimental data.

Executive Summary

Multiple studies have demonstrated that this compound and desvenlafaxine succinate are bioequivalent.[1][2] This means that they exhibit comparable rates and extents of absorption of the active moiety, desvenlafaxine, when administered at the same molar dose under similar conditions. The choice between these salt forms is therefore often based on manufacturing, stability, and intellectual property considerations rather than clinical pharmacokinetic differences.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and desvenlafaxine succinate from bioequivalence studies conducted in healthy adult subjects. These studies compared extended-release (ER) tablet formulations under fasting conditions.

Pharmacokinetic ParameterThis compound ERDesvenlafaxine Succinate ER (Pristiq®)
Cmax (Maximum Plasma Concentration) Bioequivalent to Succinate formReference Product
AUC (Area Under the Curve) Bioequivalent to Succinate formReference Product
Tmax (Time to Maximum Plasma Concentration) Median: 8.0 hours (Range: 4.5 - 16.0 hours)[2]Median: 6.5 hours (Range: 4.5 - 16.0 hours)[2]
t1/2 (Terminal Half-life) Approximately 10.3 hours[2]Approximately 11.0 hours[2][3]
Absolute Oral Bioavailability Not directly measured for fumarate, but bioequivalence implies ~80%Approximately 80%[3][4]

Note: The 90% confidence intervals for the ratios of Cmax and AUC values for this compound to desvenlafaxine succinate fell within the regulatory acceptance range of 80% to 125%, establishing bioequivalence.[1][2] A minor difference in the median Tmax was observed, with the fumarate salt reaching peak concentration slightly later; however, this difference is not considered clinically significant.[1]

Impact of Food

Food has a minimal effect on the overall exposure of desvenlafaxine for both salt forms, and they can be taken with or without food.[3][5] For the this compound ER tablets, administration with a high-fat meal resulted in an increase in Cmax by about 37% and AUC by about 29% compared to fasting conditions.[1] However, when compared to the reference product (Pristiq®) under fasting conditions, the effect of food on the fumarate salt was not deemed clinically relevant.[1] For desvenlafaxine succinate (Pristiq®), a high-fat meal increased Cmax by about 16%, with no significant effect on AUC.[3]

Experimental Protocols

The data presented is primarily derived from bioequivalence studies. A typical experimental design for these studies is as follows:

Study Design: A single-dose, open-label, randomized, two-treatment, two-period, two-sequence crossover study.[2]

Subjects: Healthy adult human subjects.

Treatments:

  • Test Product: this compound Extended-Release Tablet.

  • Reference Product: Desvenlafaxine Succinate Extended-Release Tablet (e.g., Pristiq®).

Procedure:

  • Subjects are randomly assigned to one of two treatment sequences.

  • In the first period, subjects receive a single oral dose of either the test or reference product after an overnight fast.

  • Serial blood samples are collected over a specified period (e.g., 72 hours) to determine the plasma concentration of desvenlafaxine over time.

  • After a washout period of sufficient duration (e.g., 14 days) to ensure complete elimination of the drug from the body, subjects receive the alternate treatment in the second period.[6]

  • Blood sampling is repeated as in the first period.

Pharmacokinetic Analysis: Plasma concentrations of desvenlafaxine are measured using a validated analytical method, such as UPLC-MS/MS.[6] The key pharmacokinetic parameters (Cmax, AUC, Tmax) are then calculated from the plasma concentration-time data. Statistical analysis is performed to compare the parameters between the test and reference products to assess bioequivalence.

Visualizing the Pharmacokinetic Relationship

The following diagrams illustrate the logical flow of bioequivalence determination and the shared metabolic pathway of the two salt forms.

Bioequivalence_Pathway cluster_salts Salt Forms cluster_pk Pharmacokinetic Profile cluster_outcome Regulatory Outcome DF Desvenlafaxine Fumarate BE Bioequivalent DF->BE Bioequivalence Study DS Desvenlafaxine Succinate DS->BE Reference PK Comparable Cmax, AUC, t1/2 BE->PK

Caption: Logical flow from salt forms to bioequivalence determination.

Metabolism_Pathway cluster_forms Oral Administration cluster_absorption Absorption & Metabolism cluster_pathways Metabolic & Excretion Pathways Salts This compound / Succinate Active Desvenlafaxine (Active Moiety) Salts->Active Dissolution & Absorption (~80% Bioavailability) Metabolism Metabolism Active->Metabolism Excretion Excretion Active->Excretion UGT Conjugation (UGT Isoforms) Metabolism->UGT Oxidative Oxidative Metabolism (<5%) (CYP3A4) Metabolism->Oxidative Unchanged Unchanged in Urine (~45%) Excretion->Unchanged Glucuronide Glucuronide Metabolite in Urine (~19%) Excretion->Glucuronide

Caption: Shared metabolic and excretion pathway of desvenlafaxine.

Conclusion

References

Efficacy of Desvenlafaxine in patients with CYP2D6 poor versus extensive metabolizer phenotype.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and pharmacokinetics of desvenlafaxine in patients with differing Cytochrome P450 2D6 (CYP2D6) enzyme activity. Specifically, we will focus on the comparison between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs). This document summarizes key experimental data, outlines methodologies of relevant studies, and presents logical and metabolic pathways through diagrams for enhanced clarity.

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine.[1][2] Unlike its parent compound, venlafaxine, which is heavily metabolized by the CYP2D6 enzyme to form desvenlafaxine, desvenlafaxine itself is primarily metabolized through conjugation by UDP-glucuronosyltransferase (UGT) enzymes and to a lesser extent by CYP3A4.[3][4] This key difference in metabolic pathways suggests that the pharmacokinetic profile of desvenlafaxine may be less affected by genetic polymorphisms in the CYP2D6 gene, which can lead to significant variations in drug exposure and patient response with other medications.[5][6]

Understanding the impact of CYP2D6 phenotype on desvenlafaxine's efficacy and safety is crucial for personalized medicine and optimizing antidepressant therapy. This guide will delve into the available evidence to provide a clear comparison for research and clinical development purposes.

Pharmacokinetic Comparison

The pharmacokinetic profiles of desvenlafaxine and its parent drug, venlafaxine, have been compared in individuals with different CYP2D6 metabolizer statuses. The data consistently show that while venlafaxine's pharmacokinetics are significantly influenced by CYP2D6 phenotype, desvenlafaxine's are not.[5][6]

A key study directly compared the pharmacokinetics of venlafaxine extended-release (ER) and desvenlafaxine in both CYP2D6 extensive and poor metabolizers. The results, summarized in the table below, highlight the differential impact of CYP2D6 status on the two drugs.

Drug AdministeredPatient PhenotypeAnalyteCmax (Peak Plasma Concentration)AUC (Area Under the Curve)Key Finding
Venlafaxine ER (75 mg) Extensive Metabolizer (EM) VenlafaxineLowerLowerSignificant metabolism to desvenlafaxine.
DesvenlafaxineHigherHigher
Poor Metabolizer (PM) Venlafaxine180% Higher than EMs (p < 0.01)[5]445% Higher than EMs (p < 0.01)[5]Reduced metabolism leads to high venlafaxine and low desvenlafaxine levels.
Desvenlafaxine434% Lower than EMs (p ≤ 0.001)[5]445% Lower than EMs (p ≤ 0.001)[5]
Desvenlafaxine (50 mg) Extensive Metabolizer (EM) DesvenlafaxineNo significant difference from PMs[5]No significant difference from PMs[5]Pharmacokinetics are independent of CYP2D6 status.
Poor Metabolizer (PM) DesvenlafaxineNo significant difference from EMs[5]No significant difference from EMs[5]

Data sourced from a randomized, open-label, two-period, parallel-group, crossover study.[5]

These findings are supported by the FDA label for desvenlafaxine, which states that the pharmacokinetics were similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes.[3]

Efficacy and Safety Comparison

Given the consistent pharmacokinetic profile of desvenlafaxine across CYP2D6 phenotypes, it is hypothesized that its clinical efficacy and safety would also be comparable between poor and extensive metabolizers. While direct, large-scale clinical trials stratifying efficacy results by CYP2D6 phenotype for desvenlafaxine are not extensively detailed in the provided search results, the pharmacokinetic data strongly suggest that dose adjustments based on CYP2D6 status are not necessary.[3]

For venlafaxine, the variability in plasma concentrations between poor and extensive metabolizers can have clinical consequences. Poor metabolizers receiving venlafaxine may experience a higher incidence of side effects due to elevated parent drug concentrations.[7][8] Conversely, with desvenlafaxine, the risk of such pharmacokinetic variability is substantially reduced, which may lead to a more predictable and uniform response.[6]

Systematic reviews of clinical trials for desvenlafaxine at a 50 mg/day dose have demonstrated its efficacy, safety, and tolerability for the treatment of major depressive disorder, with low rates of discontinuation due to adverse events, similar to placebo.[9]

Experimental Protocols

The pharmacokinetic data presented are typically derived from studies with rigorous experimental protocols. A representative methodology is outlined below.

CYP2D6 Genotyping and Phenotyping
  • Objective: To classify study participants as either CYP2D6 poor metabolizers (PMs) or extensive metabolizers (EMs).

  • Methodology:

    • Blood Sample Collection: Whole blood samples are collected from all potential participants.

    • DNA Extraction: Genomic DNA is extracted from the collected blood samples.

    • Genotyping: Polymerase Chain Reaction (PCR) followed by allele-specific hybridization or sequencing is used to identify common non-functional or reduced-function alleles of the CYP2D6 gene (e.g., *3, *4, *5, *6).

    • Phenotype Assignment: Participants are classified as PMs if they carry two non-functional alleles. EMs are those with two functional alleles.

Pharmacokinetic Analysis
  • Objective: To determine and compare the pharmacokinetic parameters (Cmax and AUC) of desvenlafaxine and/or venlafaxine in PMs and EMs.

  • Methodology:

    • Study Design: A randomized, open-label, crossover study design is often employed.[5][6]

    • Participants: Healthy adult volunteers who have been genotyped as either PMs or EMs.

    • Drug Administration: Participants receive a single oral dose of the study drug (e.g., desvenlafaxine 50 mg or venlafaxine ER 75 mg).

    • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

    • Plasma Analysis: Plasma concentrations of the parent drug and its metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Parameter Calculation: The Cmax and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

    • Statistical Analysis: Statistical tests, such as the Wilcoxon exact test, are used to compare the pharmacokinetic parameters between the PM and EM groups.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Venlafaxine Metabolism cluster_1 Desvenlafaxine Metabolism Venlafaxine Venlafaxine Desvenlafaxine (Active Metabolite) Desvenlafaxine (Active Metabolite) Venlafaxine->Desvenlafaxine (Active Metabolite) CYP2D6 (Major) N-desmethylvenlafaxine N-desmethylvenlafaxine Venlafaxine->N-desmethylvenlafaxine CYP3A4, CYP2C19 (Minor) Desvenlafaxine Desvenlafaxine Glucuronide Conjugates Glucuronide Conjugates Desvenlafaxine->Glucuronide Conjugates UGT Enzymes (Major) Oxidative Metabolites Oxidative Metabolites Desvenlafaxine->Oxidative Metabolites CYP3A4 (Minor)

Caption: Metabolic pathways of venlafaxine and desvenlafaxine.

Participant Screening Participant Screening CYP2D6 Genotyping CYP2D6 Genotyping Participant Screening->CYP2D6 Genotyping Phenotype Classification Phenotype Classification CYP2D6 Genotyping->Phenotype Classification Randomization Randomization Phenotype Classification->Randomization Drug Administration (Desvenlafaxine) Drug Administration (Desvenlafaxine) Randomization->Drug Administration (Desvenlafaxine) Serial Blood Sampling Serial Blood Sampling Drug Administration (Desvenlafaxine)->Serial Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Serial Blood Sampling->Pharmacokinetic Analysis Data Comparison Data Comparison Pharmacokinetic Analysis->Data Comparison

Caption: Experimental workflow for a pharmacokinetic study.

CYP2D6 Phenotype CYP2D6 Phenotype Poor Metabolizer Poor Metabolizer CYP2D6 Phenotype->Poor Metabolizer Extensive Metabolizer Extensive Metabolizer CYP2D6 Phenotype->Extensive Metabolizer Desvenlafaxine Metabolism Desvenlafaxine Metabolism Poor Metabolizer->Desvenlafaxine Metabolism Minimal Involvement Extensive Metabolizer->Desvenlafaxine Metabolism Minimal Involvement Similar Pharmacokinetics Similar Pharmacokinetics Desvenlafaxine Metabolism->Similar Pharmacokinetics

Caption: CYP2D6 phenotype and desvenlafaxine pharmacokinetics.

Conclusion

The available evidence strongly indicates that the pharmacokinetics of desvenlafaxine are not significantly impacted by an individual's CYP2D6 metabolizer status.[5][6] This is in stark contrast to its parent drug, venlafaxine, for which CYP2D6 poor metabolizers exhibit markedly different drug exposure.[5] The minimal reliance of desvenlafaxine on the CYP2D6 pathway for its metabolism translates to a more predictable pharmacokinetic profile, reducing the potential for variability in efficacy and adverse effects related to this specific genetic polymorphism.[6][10] Consequently, desvenlafaxine represents a valuable therapeutic option, particularly for patients known to be CYP2D6 poor metabolizers or those on concurrent medications that inhibit the CYP2D6 enzyme.[3] Standard dosing of desvenlafaxine can be used without the need for adjustment based on CYP2D6 status.[3]

References

Comparative Efficacy and Safety of Desvenlafaxine Succinate in Major Depressive Disorder: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Desvenlafaxine succinate with other commonly prescribed antidepressants for the treatment of Major Depressive Disorder (MDD). The data presented is derived from randomized, double-blind, placebo-controlled clinical trials to ensure objectivity and scientific rigor. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape for MDD.

Executive Summary

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in the treatment of MDD.[1][2] This guide will compare its performance against Selective Serotonin Reuptake Inhibitors (SSRIs) such as Sertraline and Escitalopram, and another SNRI, Vortioxetine. The comparison will encompass efficacy, safety, and tolerability profiles based on data from head-to-head and placebo-controlled trials.

Section 1: Efficacy Data

The efficacy of an antidepressant is primarily assessed by the reduction in depressive symptoms, typically measured using standardized rating scales such as the 17-item Hamilton Rating Scale for Depression (HAM-D17) and the Montgomery-Åsberg Depression Rating Scale (MADRS). Response and remission rates are also critical indicators of treatment success.

Table 1: Comparison of Efficacy Outcomes for Desvenlafaxine and Comparator Antidepressants
DrugDosage(s)Primary Efficacy MeasureMean Change from Baseline (vs. Placebo)Response Rate (%) (vs. Placebo)Remission Rate (%) (vs. Placebo)Reference(s)
Desvenlafaxine 100 mg/day, 400 mg/dayHAM-D17-2.56 (100mg), -2.81 (400mg)51 (100mg) vs 35, 48 (400mg) vs 3530 (100mg) vs 19, 32 (400mg) vs 19[3][4]
Desvenlafaxine 200 mg/day, 400 mg/dayHAM-D17Statistically significant improvement over placebo for both dosesSignificantly greater than placebo for both doses200mg: Significantly better than placebo[5]
Sertraline 50 mg/day, 100 mg/day, 200 mg/dayHAM-D, CGIAll doses showed significantly greater improvements than placebo--[6]
Sertraline 50 mg/day, 100 mg/dayRecurrence of MDD16.8% (50mg), 17.0% (100mg) vs 33.3%--[7][8][9]
Escitalopram 10-20 mg/dayHAM-D17, MADRS, HAMA, CGI-SSignificant decrease in scores compared to placebo--[10]
Vortioxetine 10 mg/day, 20 mg/dayMADRS-2.19 (10mg), -3.64 (20mg)33.8 (10mg) vs 28.4, 39.2 (20mg) vs 28.421.4 (10mg) vs 14.2, 22.3 (20mg) vs 14.2[11]
Vortioxetine 10 mg/day, 20 mg/dayMADRS-4.7 (10mg), -6.7 (20mg)--[12]

Note: The data presented are from different studies and may not be directly comparable due to variations in study design and patient populations. Response is often defined as a ≥50% reduction in the primary efficacy score, while remission is defined by a score below a certain threshold (e.g., HAM-D17 ≤ 7).

Section 2: Safety and Tolerability

The safety and tolerability of an antidepressant are crucial for patient adherence and overall treatment success. The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in clinical trials.

Table 2: Common Treatment-Emergent Adverse Events (Incidence ≥5% and at least twice the rate of placebo)
DrugCommon Adverse EventsReference(s)
Desvenlafaxine Nausea, dry mouth, constipation, anorexia, somnolence, nervousness, insomnia, dizziness, sweating, abnormal ejaculation/orgasm.[4][13][14]
Sertraline Headache, diarrhea, weight loss. Side effects increased with dosage.[6][15]
Vortioxetine Nausea, headache, diarrhea, dizziness, dry mouth, constipation, vomiting, flatulence.[11][16]

Section 3: Experimental Protocols

A detailed understanding of the experimental design is essential for interpreting clinical trial data. This section outlines the typical methodologies employed in the cited studies.

Desvenlafaxine Succinate Trial Protocol
  • Study Design: 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][13]

  • Patient Population: Adult outpatients (18-75 years) with a primary diagnosis of MDD according to DSM-IV criteria.[3][4][13]

  • Inclusion Criteria: Typically, a baseline HAM-D17 score of ≥ 20.

  • Exclusion Criteria: History of non-response to adequate antidepressant trials, recent substance abuse, or significant suicidal ideation.

  • Intervention: Patients are randomly assigned to receive a fixed dose of Desvenlafaxine (e.g., 100 mg/day, 200 mg/day, or 400 mg/day) or placebo.[3][4] Doses may be titrated up over the initial weeks of the study.[13]

  • Primary Outcome Measure: Change from baseline in the total score of the 17-item Hamilton Rating Scale for Depression (HAM-D17) at the final on-therapy evaluation.[3][4][13]

  • Secondary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I) scale, Montgomery-Asberg Depression Rating Scale (MADRS), Clinical Global Impressions-Severity of Illness (CGI-S) scale, and response and remission rates.[3][4][13]

Comparator Trial Protocols (General Overview)
  • Sertraline: A 6-week, randomized, double-blind, multicenter trial with fixed doses (50 mg, 100 mg, 200 mg) versus placebo in patients with DSM-III defined major depression.[6] Another study focused on prophylactic treatment over 18 months in patients with a history of recurrent MDD.[7][8][9]

  • Vortioxetine: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with fixed doses (10 mg, 20 mg) in adults with recurrent MDD (DSM-IV-TR).[11]

Section 4: Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action provides insight into the therapeutic effects and potential side effects of these antidepressants.

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][17] Its primary mechanism of action is the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system by inhibiting their reuptake.[17][18][19] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][17] Desvenlafaxine has a weak affinity for the dopamine transporter.[18]

Sertraline and Escitalopram are Selective Serotonin Reuptake Inhibitors (SSRIs). They function by selectively blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.

Vortioxetine has a multi-modal mechanism of action that includes inhibition of the serotonin transporter and modulation of several serotonin receptors.[11][16]

Visualizations of Signaling Pathways and Experimental Workflow

cluster_workflow Typical Clinical Trial Workflow for MDD Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment 8-Week Double-Blind Treatment (Drug or Placebo) Randomization->Treatment Assessment Efficacy & Safety Assessments (e.g., HAM-D17, Adverse Events) Treatment->Assessment Analysis Data Analysis (Primary & Secondary Endpoints) Assessment->Analysis

Caption: A simplified workflow of a randomized, double-blind, placebo-controlled clinical trial for Major Depressive Disorder.

cluster_snri SNRI Mechanism of Action (Desvenlafaxine) Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Synaptic Cleft Serotonin Serotonin Presynaptic->Serotonin Norepinephrine Norepinephrine Presynaptic->Norepinephrine SERT Serotonin Transporter SERT->Presynaptic Reuptake NET Norepinephrine Transporter NET->Presynaptic Reuptake Desvenlafaxine Desvenlafaxine Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Serotonin->Postsynaptic Binds to Receptors Norepinephrine->Postsynaptic Binds to Receptors

Caption: Mechanism of action for Desvenlafaxine as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

cluster_ssri SSRI Mechanism of Action (Sertraline/Escitalopram) Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Synaptic Cleft Serotonin Serotonin Presynaptic->Serotonin SERT Serotonin Transporter SERT->Presynaptic Reuptake SSRI SSRI (e.g., Sertraline) SSRI->SERT Inhibits Serotonin->Postsynaptic Binds to Receptors

Caption: Mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs) like Sertraline and Escitalopram.

References

A Comparative Analysis of Old and New Polymorphic Forms of Desvenlafaxine Utilizing X-ray Diffraction and Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of previously studied "old" and newly synthesized "new" polymorphs of Desvenlafaxine, a significant active pharmaceutical ingredient (API). The analysis is supported by experimental data from X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC), two pivotal techniques in the solid-state characterization of pharmaceuticals. Furthermore, this guide contextualizes these findings by presenting data on other known polymorphic forms of Desvenlafaxine succinate, offering a broader perspective for research and development.

Data Presentation: Quantitative Comparison of Desvenlafaxine Polymorphs

The following tables summarize the key quantitative data obtained from XRD and DSC analyses of the "old" and "new" polymorphs of Desvenlafaxine, alongside data for other known forms of Desvenlafaxine succinate for a comprehensive comparison.

Table 1: Comparative X-ray Diffraction (XRD) Data for Desvenlafaxine Polymorphs

PolymorphProminent 2θ Peaks (°)Relative Intensity of New vs. Old Polymorph
Old Polymorph Near 13.2, 15.9, 20.4 (bifurcated peak)[1]-
New Polymorph 13.1, 15.8, 20.3[1]~10 times greater[1]
Form I (Succinate) 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79Not Applicable
Form II (Succinate) 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24, 25.13, 31.78Not Applicable
Form V (Succinate) 5.08, 10.20, 10.70, 13.10, 14.58, 15.12, 16.62, 17.10, 17.58, 19.14, 20.06, 20.56, 21.62, 22.32, 23.26, 23.74, 25.16, 25.80, 27.12, 27.84, 30.38, 33.72[2]Not Applicable
Form F (Succinate) 5.22, 10.14, 10.60, 11.70, 13.06, 14.20, 14.52, 15.04, 16.54, 17.04, 17.48, 19.36, 19.96, 20.68, 21.52, 22.20, 23.22, 23.74, 25.04, 25.74, 26.98, 27.48, 27.78, 28.66, 30.16[2]Not Applicable

Table 2: Comparative Differential Scanning Calorimetry (DSC) Data for Desvenlafaxine Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (ΔHfus)Notes
Old Polymorph 225[1]Data not available-
New Polymorph 230[1]Data not availableEnhanced thermal stability indicated by a 5°C increase in melting point.[1]
Form I (Succinate) ~131Data not availableExhibits an endotherm at this temperature.
Form II (Succinate) ~127Data not availableExhibits an endotherm at this temperature.
Form V (Succinate) ~121 and ~139Data not availableShows two endothermic peaks.[2]
Form F (Succinate) ~138-143Data not availableConsidered more thermodynamically stable among the hydrate forms.[2]

Note: The significant difference in melting points between the "old"/"new" polymorphs and the designated succinate forms suggests that the "old" and "new" polymorphs may not be the succinate salt or were analyzed under different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data presented.

X-ray Diffraction (XRD)

Objective: To identify the crystalline structure and differentiate between the polymorphic forms of Desvenlafaxine based on their unique diffraction patterns.

Instrumentation: A powder X-ray diffractometer equipped with a copper anode tube is typically used.

Methodology:

  • Sample Preparation: A small amount of the Desvenlafaxine polymorph powder is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrument Settings:

    • Radiation Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Typically operated at 45 kV and 40 mA.

    • Scan Range (2θ): A broad range, for instance, from 4° to 40°, is scanned to capture all characteristic peaks.

    • Scan Rate: A slow scan rate, such as 2°/minute, is often employed to obtain high-resolution data.[3]

    • Step Size: A small step size, for example, 0.02°, ensures detailed peak profiling.[3]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The position (2θ value) and relative intensity of the diffraction peaks serve as a "fingerprint" for each polymorph.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the Desvenlafaxine polymorphs, such as melting point and enthalpy of fusion, to assess their thermal stability and identify polymorphic transitions.

Instrumentation: A differential scanning calorimeter calibrated for temperature and enthalpy.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the Desvenlafaxine polymorph is placed in an aluminum pan, which is then hermetically sealed.

  • Instrument Settings:

    • Temperature Program: The sample is heated at a constant rate, commonly 10°C/minute, over a specified temperature range (e.g., from 30°C to 250°C or higher, depending on the expected melting point).

    • Purge Gas: An inert gas, such as nitrogen, is purged through the sample chamber at a constant flow rate (e.g., 50 mL/minute) to create an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). A higher melting point generally indicates greater thermal stability.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the comparative analysis of Desvenlafaxine polymorphs.

experimental_workflow cluster_synthesis Polymorph Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_comparison Comparative Analysis Old_Polymorph Old Polymorph (Reference Sample) XRD_Analysis X-ray Diffraction (XRD) Old_Polymorph->XRD_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Old_Polymorph->DSC_Analysis New_Polymorph New Polymorph (Synthesized Sample) New_Polymorph->XRD_Analysis New_Polymorph->DSC_Analysis XRD_Data Diffraction Pattern (2θ values, Intensity) XRD_Analysis->XRD_Data DSC_Data Thermogram (Melting Point, ΔHfus) DSC_Analysis->DSC_Data Comparison Comparison of Physicochemical Properties (Crystallinity, Thermal Stability) XRD_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for the comparative analysis of Desvenlafaxine polymorphs.

logical_relationship cluster_forms Polymorphic Forms cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Polymorphism Polymorphism in Desvenlafaxine Old_Form Old Polymorph Polymorphism->Old_Form New_Form New Polymorph Polymorphism->New_Form Crystal_Structure Crystal Structure Old_Form->Crystal_Structure Thermal_Stability Thermal Stability Old_Form->Thermal_Stability New_Form->Crystal_Structure New_Form->Thermal_Stability XRD XRD Crystal_Structure->XRD DSC DSC Thermal_Stability->DSC

Caption: Logical relationship between polymorphs, properties, and analytical techniques.

References

A Comparative Guide to the Bioequivalence of Two 50 mg Desvenlafaxine Extended-Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two 50 mg Desvenlafaxine extended-release (ER) formulations, intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of the experimental data, methodologies, and a visual representation of the study workflow.

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2] The extended-release formulation allows for once-daily administration.[1] Establishing bioequivalence between a test and a reference formulation is a critical step in the approval of generic drug products, ensuring that they are therapeutically equivalent.

Pharmacokinetic Data Summary

The bioequivalence of a test formulation of Desvenlafaxine 50 mg ER tablets was compared to a reference product (Pristiq XR®). The study was a randomized, single-dose, open-label, two-period, crossover study conducted in healthy volunteers.[1][3] The key pharmacokinetic parameters, area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), were assessed to determine bioequivalence. The results are summarized in the table below.

Pharmacokinetic ParameterTest Formulation (Mean)Reference Formulation (Mean)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC0-t (ng·h/mL) 3849.63605.4106.77%97.96% - 111.39%
Cmax (ng/mL) 215.8196.9109.60%103.58% - 113.63%
Tmax (h) 6.0 (median)5.5 (median)--

Table 1: Comparison of key pharmacokinetic parameters for the test and reference 50 mg Desvenlafaxine ER formulations. Data sourced from a bioequivalence study.[1][3][4]

The 90% confidence intervals for both AUC0-t and Cmax fall within the regulatory acceptance range of 80% to 125%, as stipulated by the FDA and other regulatory agencies.[1][2] This indicates that the two formulations are bioequivalent.

Experimental Protocols

The methodologies employed in the bioequivalence study are detailed below, providing a framework for understanding the data presented.

Study Design

The study was a single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[1][3][4] A washout period of 8 days separated the two treatment periods.[1] Such a design is standard for bioequivalence trials as it minimizes inter-subject variability.

Study Population

The study enrolled 24 healthy adult volunteers.[1] Participants were screened to ensure they met the inclusion criteria, which typically include age, weight, and a body mass index (BMI) within a specified range (e.g., 19-25 kg/m 2).[1] All participants provided informed consent before enrollment.

Drug Administration and Sample Collection

A single 50 mg oral dose of either the test or reference Desvenlafaxine ER tablet was administered to the subjects under fasting or postprandial conditions as specified in the protocol.[1][2] Blood samples were collected at predetermined time points over a 48-hour period to characterize the plasma concentration-time profile of Desvenlafaxine.[1][2]

Analytical Method

Plasma concentrations of Desvenlafaxine were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][4][5] The analytical method was validated for its selectivity, precision, accuracy, and stability.[1]

Pharmacokinetic and Statistical Analysis

The pharmacokinetic parameters, including AUC0-t, AUC0-∞, Cmax, and Tmax, were calculated from the plasma concentration-time data using non-compartmental analysis.[1] The primary endpoints for bioequivalence assessment were the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the test and reference products.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for an extended-release formulation.

Bioequivalence_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis cluster_conclusion Conclusion s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_1 Randomization to Treatment Sequence s3->p1_1 p1_2 Administration of Test or Reference Drug p1_1->p1_2 p1_3 Serial Blood Sampling p1_2->p1_3 w1 Drug Elimination p1_3->w1 p2_1 Administration of Alternate Drug w1->p2_1 p2_2 Serial Blood Sampling p2_1->p2_2 a1 Bioanalytical Method (HPLC/LC-MS/MS) p2_2->a1 a2 Pharmacokinetic Analysis (AUC, Cmax) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 c1 Bioequivalence Determination a3->c1

Caption: Workflow of a two-period crossover bioequivalence study.

References

Safety Operating Guide

Proper Disposal Procedures for Desvenlafaxine Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Desvenlafaxine Fumarate within a laboratory or research setting. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in compliance with environmental regulations, thereby building trust and providing value beyond the product itself for researchers, scientists, and drug development professionals.

Regulatory and Safety Context

The disposal of pharmaceutical compounds like this compound is governed by stringent federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination, as desvenlafaxine has been detected in wastewater and can persist in the aquatic environment.[3][4][5] Healthcare facilities are prohibited from disposing of hazardous pharmaceutical waste by flushing it down sinks or toilets.[2][6]

While this compound is not explicitly listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is categorized as a pharmaceutical-related compound of unknown potency.[7] Therefore, it must be handled with care, and waste material must be disposed of in accordance with national and local regulations.[8][9]

Table 1: Key Regulatory Agencies and Their Roles in Pharmaceutical Waste

Regulatory AgencyRole and ResponsibilityKey Legislation/Rules
Environmental Protection Agency (EPA) Sets guidelines for the management and disposal of hazardous waste, including pharmaceuticals.[1][2]Resource Conservation and Recovery Act (RCRA), including Subpart P for healthcare-specific requirements.[2]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[2][10] (Note: Desvenlafaxine is not a controlled substance).Governs collection and take-back programs.[11]
State Environmental Agencies Implement and enforce federal regulations, often with more stringent state-specific requirements.[1]State-level hazardous waste regulations.[12]
Local/Municipal Authorities Manage local wastewater treatment and solid waste programs, which may have specific prohibitions or requirements.[13]Local ordinances on waste disposal.

Detailed Disposal Protocol

This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

2.1 Objective: To safely collect, store, and dispose of unwanted, expired, or contaminated this compound and associated materials in compliance with all applicable regulations.

2.2 Required Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.[12]

  • Designated, sealable, and clearly labeled hazardous waste container.[14]

  • Spill containment kit.

  • Waste disposal manifest/documentation provided by a licensed disposal company.

2.3 Procedural Steps:

  • Waste Characterization: Generators of chemical waste must determine if the discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any relevant state regulations.[12]

  • Segregation: Do not mix this compound waste with other waste streams.[8] Keep it in its original container if possible, or in a designated, compatible, and sealed waste container to prevent leakage or spillage.[8][14]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by local regulation), the chemical name "this compound," and the date of accumulation.

  • Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[12] Ensure the storage conditions are dry and the container is tightly closed.[7][8]

  • Engage a Licensed Disposal Company: The universally recommended method for disposal is to use a licensed hazardous material or waste disposal company.[7][12] This ensures the waste is handled and transported in compliance with regulations.

  • Incineration: The preferred final disposal method for pharmaceutical waste is typically incineration in a permitted facility equipped with afterburners and scrubbers to destroy the active pharmaceutical ingredient.[2][7]

  • Documentation: Maintain all records related to the disposal, including manifests from the disposal company, as required by law.

2.4 Contaminated Materials and Spills:

  • Contaminated Items: Any materials that come into contact with this compound, such as PPE, weigh boats, or paper towels, should be considered contaminated.[14] These items must be placed in the designated hazardous waste container along with the chemical itself.[8]

  • Spill Cleanup: In the event of a spill, personnel should wear appropriate PPE.[13] Avoid generating dust.[8] Collect the spilled material using an inert absorbent material, vacuum, or by sweeping it up carefully.[12] Place the collected material and all cleanup supplies into a sealed container for disposal as hazardous waste.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound in a research environment.

G cluster_start Initiation cluster_procedure Disposal Protocol cluster_final Final Disposition cluster_prohibited Prohibited Actions start Unused / Expired This compound characterize 1. Characterize Waste (Consult 40 CFR 261.3 & State Regs) start->characterize prohibited DO NOT Sewer or Trash (Violates EPA Regulations for Facilities) start->prohibited segregate 2. Segregate & Contain (Labeled, Sealed Container) characterize->segregate store 3. Secure Storage (Ventilated, Dry Area) segregate->store contact 4. Contact Licensed Disposal Company store->contact transport 5. Manifest & Transport (Via Licensed Hauler) contact->transport incinerate 6. Final Disposal (Permitted Incineration) transport->incinerate

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Handling Protocols for Desvenlafaxine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of Desvenlafaxine Fumarate.

This compound, an active pharmaceutical ingredient (API), requires careful handling to minimize exposure and ensure a safe laboratory environment. While the National Institute for Occupational Safety and Health (NIOSH) has categorized Desvenlafaxine in a group of drugs with toxic effects that do not meet their specific definition of a hazardous drug, an Occupational Exposure Limit (OEL) has been established, indicating its potent nature.[1][2][3][4] Therefore, adopting robust safety protocols is essential.

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and emergency plans to ensure the well-being of all personnel.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following tables outline the recommended PPE based on the task being performed.

Table 1: Glove Selection for Handling this compound

Glove MaterialRecommended ThicknessBreakthrough TimeSpecial Considerations
Nitrile≥ 4 mil (double gloving recommended)Not specifically tested for this compound. Change gloves every 30-60 minutes or immediately upon contamination.Visually inspect gloves for any defects before use. Extended cuffs are recommended to protect the wrists.
Neoprene≥ 8 milNot specifically tested for this compound. Offers broad chemical resistance.Consider for tasks with a higher risk of splashes or prolonged handling.

Table 2: Respiratory Protection for this compound

Task / OperationRespirator TypeAssigned Protection Factor (APF)NIOSH Cartridge/Filter
Handling small quantities in a well-ventilated areaN95 or R95 filtering facepiece respirator (disposable)10Particulate filter
Weighing, milling, or operations generating dustHalf-mask elastomeric respirator10P100 particulate filter
High-energy operations or potential for significant aerosolizationFull-face elastomeric respirator or Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood50 (Full-face) / 25-1000 (PAPR)HEPA (High-Efficiency Particulate Air) filter

Table 3: Protective Clothing and Eye Protection

ItemSpecificationsUsage Guidelines
Lab Coat Disposable, low-linting fabric (e.g., Tyvek®) with long sleeves and tight-fitting cuffs.Must be worn at all times when handling the compound. Do not wear outside of the laboratory.
Eye Protection Chemical splash goggles with side shields (ANSI Z87.1 certified).Required for all handling activities.
Face Shield To be worn over safety goggles.Recommended during procedures with a high risk of splashes or aerosol generation.
Shoe Covers Disposable, slip-resistant.To be worn in designated potent compound handling areas.

Operational Procedures: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide guidance on the proper use of PPE and handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Compound Handling cluster_doffing PPE Doffing Sequence prep1 Conduct pre-work risk assessment prep2 Ensure engineering controls (fume hood) are operational prep1->prep2 prep3 Gather all necessary materials and equipment prep2->prep3 don1 Perform hand hygiene don2 Don inner gloves don1->don2 don3 Don disposable gown don2->don3 don4 Don outer gloves (over cuffs) don3->don4 don5 Don respiratory protection don4->don5 don6 Don eye and face protection don5->don6 handle1 Handle this compound within a certified chemical fume hood handle2 Use dedicated equipment where possible handle1->handle2 handle3 Minimize aerosol generation handle2->handle3 doff1 Remove outer gloves doff2 Remove disposable gown doff1->doff2 doff3 Perform hand hygiene doff2->doff3 doff4 Remove eye and face protection doff3->doff4 doff5 Remove respiratory protection doff4->doff5 doff6 Remove inner gloves doff5->doff6 doff7 Perform thorough hand hygiene doff6->doff7

Experimental Workflow Diagram

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal

  • Non-hazardous Pharmaceutical Waste : While this compound may not be classified as a hazardous waste by the EPA, it is recommended to dispose of it as a non-hazardous pharmaceutical waste designated for incineration.[5][6][7][8][9] This ensures complete destruction of the active compound.

  • Contaminated PPE and Materials : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, should be collected in a dedicated, clearly labeled waste container for incineration.

  • Sharps : Any contaminated sharps should be placed in a designated sharps container.

  • Empty Containers : Empty stock containers should be triple-rinsed with a suitable solvent (e.g., water or methanol), and the rinsate collected as chemical waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Logical Flow for Waste Disposal

start Waste Generation (this compound, Contaminated PPE, etc.) is_sharp Is the waste a sharp? start->is_sharp is_container Is it an empty container? is_sharp->is_container No sharps_bin Place in designated sharps container is_sharp->sharps_bin Yes is_ppe Is it contaminated PPE or debris? is_container->is_ppe No rinse Triple-rinse container is_container->rinse Yes ppe_bin Place in labeled bag for incineration is_ppe->ppe_bin Yes final_disposal Arrange for disposal by a licensed hazardous material disposal company sharps_bin->final_disposal collect_rinsate Collect rinsate as chemical waste rinse->collect_rinsate dispose_container Dispose of defaced container in appropriate lab waste collect_rinsate->dispose_container dispose_container->final_disposal ppe_bin->final_disposal

Waste Disposal Workflow

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is necessary.

Decontamination Protocol for Spills

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : At a minimum, wear double nitrile gloves, a disposable gown, safety goggles, and a face shield. For larger spills, respiratory protection may be necessary.

  • Contain the Spill : For solid spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.

  • Clean the Spill :

    • Carefully collect the spilled material and absorbent pads and place them in a labeled waste bag for incineration.

    • Decontaminate the area using a soap and water solution, followed by a rinse with water.[10] All cleaning materials should be disposed of as contaminated waste.

  • Doff PPE and Wash Hands : Remove PPE following the correct doffing procedure and thoroughly wash hands with soap and water.

First Aid for Exposures

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[11]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By implementing these safety and logistical protocols, researchers and scientists can handle this compound with confidence, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine Fumarate
Reactant of Route 2
Desvenlafaxine Fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.